Jimscaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
890309-57-6 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3/h6,8H,4-5,7,14H2,1-3H3/t8-/m0/s1 |
InChI Key |
AFTIZGHFDCOQFS-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C(=C2CC[C@H](C2=C1)CN)OC)OC |
Canonical SMILES |
COC1=C(C(=C2CCC(C2=C1)CN)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Jimscaline: A Conformationally Restricted Mescaline Analog with Enhanced Serotonergic Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a synthetic derivative of the classic psychedelic mescaline. Developed in 2006 by a research team at Purdue University led by David E. Nichols, its structure is characterized by a conformationally restricted side chain, a design feature intended to enhance its interaction with serotonin receptors. This guide provides a detailed overview of the chemical structure, pharmacological properties, and mechanism of action of this compound, with a focus on its activity as a potent agonist at the 5-HT2A and 5-HT2C receptors. Quantitative data are presented in a structured format, and detailed experimental methodologies for key assays are provided. Furthermore, this document includes visualizations of the primary signaling pathway and a representative experimental workflow to support further research and development.
Chemical Structure and Physicochemical Properties
This compound was designed based on a homology model of the 5-HT2A receptor to constrain the flexible ethylamine side chain of mescaline within an indane ring system. This structural modification results in a chiral center at the 1-position of the indane ring, with the (R)-enantiomer demonstrating significantly higher pharmacological activity.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | [(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine |
| Synonyms | C-(4,5,6-trimethoxyindan-1-yl)methanamine |
| Chemical Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| CAS Number | 890309-57-6 |
| Canonical SMILES | COC1=C(C(=C2CC--INVALID-LINK--CN)OC)OC |
| InChI Key | AFTIZGHFDCOQFS-QMMMGPOBSA-N |
Pharmacological Data
This compound is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors. The (R)-enantiomer is the more active form. In vivo studies in animal models have demonstrated that this compound is approximately three times more potent than its parent compound, mescaline.
Table 2: Pharmacological Profile of (R)-Jimscaline
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Kᵢ) | Human 5-HT2A | 69 nM | Human | [1] |
| In Vivo Potency (Drug Discrimination) | - | ~3x more potent than mescaline | Rat | [1] |
Mechanism of Action: 5-HT2A Receptor Signaling
The primary pharmacological effects of this compound, including its psychedelic properties, are mediated through its agonist activity at the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.
Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Competition Binding Assay for 5-HT2A Receptor
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound like this compound at the human 5-HT2A receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to the 5-HT2A receptor (IC₅₀), and to calculate the inhibitory constant (Kᵢ).
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin or [¹²⁵I]DOI (a high-affinity 5-HT2A/2C agonist).
-
Non-specific Binding Agent: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone or 1 µM ketanserin).
-
Test Compound: this compound, dissolved in an appropriate solvent and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C), and a cell harvester.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice. Dilute in assay buffer to a concentration that provides adequate signal-to-noise.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Non-specific binding agent, radioligand, and receptor membranes.
-
Competition Binding: Serial dilutions of this compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
References
Jimscaline: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Jimscaline (C-(4,5,6-trimethoxyindan-1-yl)methanamine), a conformationally-restricted analog of mescaline. Discovered in 2006 by a team at Purdue University led by David E. Nichols, this compound has emerged as a potent serotonin 5-HT2A and 5-HT2C receptor agonist.[1][2][3] This document details the history of its discovery, a comprehensive guide to its chemical synthesis, and a thorough examination of its pharmacological properties. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of this novel compound.
Discovery and History
This compound was first reported in 2006 by McLean et al. in the Journal of Medicinal Chemistry.[1] The discovery was the result of a rational drug design approach aimed at exploring the structure-activity relationships of phenethylamine hallucinogens. By constraining the flexible ethylamine side chain of mescaline into a rigid indan ring system, the researchers sought to investigate the optimal conformation for interaction with the 5-HT2A receptor.
The design of this compound was guided by a homology model of the 5-HT2A receptor.[1] This computational approach predicted that the (R)-enantiomer would exhibit higher affinity for the receptor. Subsequent synthesis and pharmacological evaluation confirmed this prediction, with the (R)-enantiomer of this compound demonstrating significantly greater potency than both its (S)-enantiomer and the parent compound, mescaline. This finding was a significant advancement in the field, demonstrating that conformational restriction could be a powerful strategy for enhancing the potency of psychedelic compounds. The discovery of this compound paved the way for the development of other conformationally-restricted phenethylamines with even greater potency.
Chemical Synthesis
The synthesis of this compound and its enantiomers was first described by McLean et al. (2006). The following is a detailed description of the synthetic route.
Synthesis of Racemic this compound
The synthesis of racemic this compound proceeds through a multi-step sequence starting from commercially available materials.
Experimental Protocol: Synthesis of Racemic this compound
Step 1: Synthesis of 4,5,6-Trimethoxyindan-1-one
-
Starting Material: 1,2,3-Trimethoxybenzene
-
Reagents: 3-Chloropropionyl chloride, Aluminum chloride
-
Procedure: A solution of 1,2,3-trimethoxybenzene in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. To this solution, 3-chloropropionyl chloride and aluminum chloride are added portion-wise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography to afford 4,5,6-trimethoxyindan-1-one.
Step 2: Synthesis of 4,5,6-Trimethoxy-1-cyanomethylindan
-
Starting Material: 4,5,6-Trimethoxyindan-1-one
-
Reagents: Tosylmethyl isocyanide, Sodium hydride
-
Procedure: To a suspension of sodium hydride in a suitable solvent (e.g., anhydrous dimethoxyethane), a solution of 4,5,6-trimethoxyindan-1-one and tosylmethyl isocyanide is added dropwise at low temperature. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water and extracted. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield 4,5,6-trimethoxy-1-cyanomethylindan.
Step 3: Synthesis of Racemic this compound (C-(4,5,6-trimethoxyindan-1-yl)methanamine)
-
Starting Material: 4,5,6-Trimethoxy-1-cyanomethylindan
-
Reagents: Lithium aluminum hydride
-
Procedure: A solution of 4,5,6-trimethoxy-1-cyanomethylindan in a suitable solvent (e.g., anhydrous diethyl ether) is added dropwise to a suspension of lithium aluminum hydride in the same solvent at 0 °C. The reaction mixture is then refluxed until the reduction is complete. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted. The organic layer is dried and concentrated to give racemic this compound. The freebase can be converted to a salt (e.g., hydrochloride) for easier handling and purification.
Chiral Resolution of this compound Enantiomers
The separation of the racemic mixture into its individual enantiomers is crucial for studying their distinct pharmacological properties.
Experimental Protocol: Chiral Resolution of this compound
-
Resolving Agent: A chiral acid, such as a derivative of tartaric acid.
-
Procedure: The racemic this compound freebase is dissolved in a suitable solvent (e.g., ethanol). A solution of the chiral resolving agent in the same solvent is added. The mixture is allowed to stand, often with cooling, to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomeric salt is collected by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to liberate the freebase of the corresponding enantiomer. The other enantiomer can be recovered from the mother liquor by a similar process. The optical purity of the separated enantiomers should be determined using a suitable analytical technique, such as chiral HPLC.
Pharmacology
This compound is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, with the (R)-enantiomer being the more active stereoisomer.
Receptor Binding Affinity
The affinity of this compound and its enantiomers for the 5-HT2A and 5-HT2C receptors has been determined through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Cell Lines: HEK-293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Radioligand: [³H]ketanserin for 5-HT2A receptors and a suitable radioligand for 5-HT2C receptors.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound enantiomers or mescaline). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound Enantiomers and Mescaline
| Compound | 5-HT2A Receptor | 5-HT2C Receptor |
| (R)-Jimscaline | 69 | Not Reported |
| (S)-Jimscaline | 1120 | Not Reported |
| Racemic this compound | 130 | 60 |
| Mescaline | 360 | 380 |
Data extracted from McLean et al. (2006).
Functional Activity
The functional activity of this compound as a 5-HT2A receptor agonist is typically assessed by measuring its ability to stimulate the production of intracellular second messengers, such as inositol phosphates (IP).
Experimental Protocol: Phosphoinositide Hydrolysis (PI Turnover) Assay
-
Cell Lines: Cells expressing the 5-HT2A receptor (e.g., NIH-3T3 cells).
-
Labeling: Cells are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Procedure: The labeled cells are washed and then incubated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. The reaction is stopped, and the total inositol phosphates are separated by ion-exchange chromatography. The amount of radioactivity in the inositol phosphate fraction is quantified by liquid scintillation counting. The EC50 and maximal efficacy (Emax) values are determined from the concentration-response curves.
Table 2: Functional Activity (EC50 and Efficacy) at the 5-HT2A Receptor
| Compound | EC50 (nM) | Efficacy (% of 5-HT max) |
| (R)-Jimscaline | 3200 | 88 |
| (S)-Jimscaline | >50,000 | 59 |
| Racemic this compound | 6100 | 83 |
| Mescaline | 11300 | 86 |
Data extracted from McLean et al. (2006).
Signaling Pathways
As a 5-HT2A receptor agonist, this compound is believed to exert its effects through the activation of the canonical Gq/11 signaling pathway.
References
Jimscaline's Mechanism of Action at Serotonin Receptors: A Technical Guide
Abstract: This document provides an in-depth technical overview of the mechanism of action of Jimscaline, a conformationally-restricted phenethylamine derivative, at serotonin (5-HT) receptors. This compound, specifically its (R)-enantiomer, is a potent agonist at the 5-HT2A and 5-HT2C receptors.[1][2] This guide details its binding affinity, functional activity, and the associated intracellular signaling pathways. Methodologies for key experimental procedures are described, and quantitative data are presented for comparative analysis. This paper is intended for researchers, scientists, and professionals in the field of pharmacology and drug development.
Introduction
This compound, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a semi-rigid analog of the classic psychedelic, mescaline. Developed by a research team at Purdue University led by David E. Nichols, its structure was designed based on a homology model of the 5-HT2A receptor to constrain the flexible ethylamine side chain of mescaline.[1] This conformational restriction results in a significant increase in potency compared to its parent compound.[1][2] Understanding the detailed pharmacology of this compound at serotonin receptors is crucial for elucidating the structure-activity relationships of psychedelic compounds and for the rational design of novel therapeutic agents targeting the serotonergic system. This guide synthesizes the available data on this compound's interaction with serotonin receptors, focusing on its binding profile, functional agonism, and the primary signaling cascade it initiates.
Serotonin Receptor Binding Profile
This compound exhibits a high affinity for the 5-HT2A receptor, which is the primary molecular target for classic hallucinogens. The (R)-enantiomer of this compound is the more active stereoisomer.
Table 1: Radioligand Binding Affinities (Ki) of (R)-Jimscaline and Mescaline at Human Serotonin Receptors
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| (R)-Jimscaline | 69 | Data Not Available |
| Mescaline | ~10,000 | Data Not Available |
Data for (R)-Jimscaline from McLean et al. (2006). Data for Mescaline from various sources indicating micromolar affinity.
Experimental Protocol: Radioligand Displacement Assay
The binding affinities of this compound are determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a specific radiolabeled ligand from a receptor.
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A).
-
Assay Components: The assay mixture contains the cell membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the competitor drug (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Functional Activity at 5-HT2A Receptors
This compound acts as a potent agonist at 5-HT2A and 5-HT2C receptors. Agonist activity is typically quantified by measuring the compound's ability to stimulate a downstream cellular response following receptor binding. For 5-HT2A receptors, which are Gq/11-coupled, a common method is to measure the production of inositol phosphates (IP) or the mobilization of intracellular calcium (Ca2+).
Table 2: Functional Potency (EC50) and Efficacy of (R)-Jimscaline
| Compound | Assay Type | EC50 (nM) | Intrinsic Activity (% of 5-HT) |
| (R)-Jimscaline | Phosphoinositide Hydrolysis | Data Not Available | Data Not Available |
(Note: While this compound is confirmed as a potent agonist, specific EC50 and Efficacy values from primary literature were not available in the initial search. It is reported to be approximately three times more potent than mescaline in animal drug-substitution experiments.)
Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the accumulation of inositol phosphates, a downstream second messenger produced upon the activation of the Gq signaling pathway.
-
Cell Culture and Labeling: Cells expressing the receptor of interest (e.g., NIH-3T3 cells expressing the rat 5-HT2A receptor) are cultured and incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Drug Treatment: The cells are then treated with various concentrations of the agonist (e.g., this compound) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).
-
Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation: The total [3H]inositol phosphates are separated from other radiolabeled precursors using anion-exchange chromatography.
-
Quantification: The amount of radioactivity corresponding to the [3H]inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated by plotting the amount of IP accumulation against the logarithm of the agonist concentration. The EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response, or intrinsic activity) are determined from these curves.
Intracellular Signaling Pathway
The primary mechanism of action for this compound at the 5-HT2A receptor involves the activation of the Gq family of G proteins. This initiates a well-characterized intracellular signaling cascade.
-
Receptor Binding: this compound binds to and activates the 5-HT2A receptor.
-
Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq protein. This causes the dissociation of the Gαq-GTP subunit from the Gβγ dimer.
-
PLC Activation: The Gαq-GTP subunit activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca2+) into the cytosol.
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.
Conclusion
This compound is a potent, conformationally-restricted agonist at the 5-HT2A receptor, with significantly higher affinity than its parent compound, mescaline. Its mechanism of action is consistent with other classic psychedelics, involving the activation of the Gq protein-coupled signaling cascade, leading to the production of second messengers IP3 and DAG, and subsequent mobilization of intracellular calcium. The enhanced potency of this compound underscores the importance of conformational constraint in the design of high-affinity ligands for the 5-HT2A receptor. Further research to fully characterize its functional profile at a wider range of serotonin and other neurotransmitter receptors will provide a more complete understanding of its pharmacological effects.
References
Unveiling the Pharmacological Profile of C-(4,5,6-trimethoxyindan-1-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-(4,5,6-trimethoxyindan-1-yl)methanamine is a conformationally restricted analog of the classic psychedelic, mescaline.[1][2] Developed through homology modeling of the serotonin 2A (5-HT2A) receptor, this molecule represents a targeted approach to understanding the structure-activity relationships of phenethylamine hallucinogens.[1][2] Its rigid indane scaffold provides valuable insights into the bioactive conformation of mescaline-like compounds at the 5-HT2A receptor. This technical guide provides a comprehensive overview of the pharmacological properties of C-(4,5,6-trimethoxyindan-1-yl)methanamine, including its receptor binding affinity, functional activity, and in vivo effects, based on available scientific literature.
Receptor Binding Affinity
The primary molecular target of C-(4,5,6-trimethoxyindan-1-yl)methanamine is the 5-HT2A receptor. Radioligand binding assays have demonstrated that this compound possesses a significantly higher affinity for the 5-HT2A receptor compared to its parent compound, mescaline.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Relative Affinity vs. Mescaline |
| C-(4,5,6-trimethoxyindan-1-yl)methanamine | 3-fold higher[1] |
Note: Specific Ki values from the primary literature were not publicly available. The data presented reflects the relative affinity reported in the foundational study by McLean et al., 2006.
The stereochemistry of the compound plays a crucial role in its interaction with the 5-HT2A receptor. The R-(+) enantiomer has been shown to possess a higher affinity than the S-(-) enantiomer, a finding that aligns with computational docking studies.
Table 2: Enantiomeric 5-HT2A Receptor Binding Affinity
| Enantiomer | Relative Affinity |
| R-(+)-C-(4,5,6-trimethoxyindan-1-yl)methanamine | Higher |
| S-(-)-C-(4,5,6-trimethoxyindan-1-yl)methanamine | Lower |
Functional Activity
C-(4,5,6-trimethoxyindan-1-yl)methanamine acts as an agonist at the 5-HT2A receptor. Its functional potency and efficacy have been characterized using phosphoinositide hydrolysis assays, which measure the production of inositol phosphates following receptor activation.
Table 3: 5-HT2A Receptor Functional Activity
| Compound | Relative Potency vs. Mescaline | Relative Efficacy vs. Mescaline |
| C-(4,5,6-trimethoxyindan-1-yl)methanamine | 3-fold higher | Equal |
Note: Specific EC50 values from the primary literature were not publicly available. The data reflects the relative potency reported.
Similar to its binding affinity, the R-(+) enantiomer is more potent at eliciting a functional response at the 5-HT2A receptor compared to the S-(-) enantiomer.
Table 4: Enantiomeric 5-HT2A Receptor Functional Potency
| Enantiomer | Relative Potency |
| R-(+)-C-(4,5,6-trimethoxyindan-1-yl)methanamine | Higher |
| S-(-)-C-(4,5,6-trimethoxyindan-1-yl)methanamine | Lower |
In Vivo Pharmacology
The psychoactive effects of C-(4,5,6-trimethoxyindan-1-yl)methanamine have been evaluated in rats using the drug discrimination paradigm, a behavioral assay that assesses the subjective effects of a compound. In these studies, the compound fully substituted for lysergic acid diethylamide (LSD), indicating a shared mechanism of action and similar subjective effects.
Table 5: In Vivo Potency in LSD Drug Discrimination
| Compound | Relative Potency vs. Mescaline |
| C-(4,5,6-trimethoxyindan-1-yl)methanamine | 5-fold higher |
Signaling Pathways
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon agonist binding, a conformational change in the receptor activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor or from brain tissue (e.g., rat cortex) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Incubation: A fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., ketanserin).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor.
Methodology:
-
Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and incubated with [³H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Pre-incubation: The cells are pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Stimulation: The cells are then stimulated with various concentrations of the test compound for a defined period.
-
Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation: The different inositol phosphates are separated using anion-exchange chromatography.
-
Quantification: The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of inositol phosphate accumulation against the concentration of the test compound. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) are determined.
Conclusion
C-(4,5,6-trimethoxyindan-1-yl)methanamine is a potent and efficacious 5-HT2A receptor agonist. Its rigid structure has provided valuable information for understanding the binding of phenethylamines to the 5-HT2A receptor. The increased potency compared to mescaline, both in vitro and in vivo, highlights the importance of conformational constraint in the design of novel psychoactive compounds. The stereoselectivity of the compound, with the R-(+) enantiomer being more active, further refines our understanding of the chiral recognition site of the 5-HT2A receptor. This technical guide summarizes the core pharmacological characteristics of this compound, providing a foundation for further research and development in the field of serotonergic drugs.
References
Stereoselective Activity of Jimscaline Enantiomers: A Technical Review
For Immediate Release
This technical guide provides an in-depth analysis of the differential pharmacological activity of the (R) and (S) enantiomers of Jimscaline, a conformationally-restricted analog of mescaline. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
This compound, scientifically known as C-(4,5,6-trimethoxyindan-1-yl)methanamine, has emerged as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors.[1] Preclinical studies have demonstrated that the pharmacological activity of this compound is stereoselective, with the (R)-enantiomer exhibiting significantly higher affinity and potency at the 5-HT2A receptor compared to its (S)-counterpart.[2]
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional potencies of (R)-Jimscaline and (S)-Jimscaline at the human 5-HT2A and 5-HT2C receptors.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A Receptor | 5-HT2C Receptor |
| (R)-(-)-Jimscaline | 69 ± 6 | Not Determined |
| (S)-(+)-Jimscaline | 1120 ± 180 | Not Determined |
| (±)-Jimscaline (racemic) | 130 ± 20 | 60 ± 10 |
| Mescaline | 360 ± 70 | 380 ± 60 |
Data from McLean et al., 2006.[2][3]
Table 2: Functional Activity (EC50, nM) via Phosphoinositide Hydrolysis
| Compound | 5-HT2A Receptor |
| (R)-(-)-Jimscaline | 3200 ± 400 |
| (S)-(+)-Jimscaline | > 50000 |
| (±)-Jimscaline (racemic) | 6100 ± 740 |
| Mescaline | 11300 ± 1600 |
Data from McLean et al., 2006.[2]
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
Radioligand Binding Assays
Receptor binding affinities were determined using radioligand competition assays. Cell membranes expressing the target human 5-HT2A or 5-HT2C receptors were incubated with a specific radioligand ([3H]ketanserin for 5-HT2A) and varying concentrations of the test compounds (this compound enantiomers, racemic this compound, or mescaline). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
The functional activity of the compounds as agonists was assessed by measuring their ability to stimulate the hydrolysis of phosphoinositides, a downstream signaling event of 5-HT2A receptor activation. Cells expressing the 5-HT2A receptor were pre-labeled with [3H]myo-inositol. Following incubation with varying concentrations of the test compounds, the accumulation of [3H]inositol phosphates was quantified. The concentration of the agonist that produces 50% of its maximal response (EC50) was determined from the dose-response curves.
Drug Discrimination Studies
In vivo activity was assessed in rats trained to discriminate the hallucinogen lysergic acid diethylamide (LSD) from saline in a two-lever operant conditioning paradigm. After establishing the discrimination, the animals were administered various doses of the test compounds to determine their ability to substitute for the LSD cue. The potency of a compound is determined by the dose required to produce a response equivalent to that of the training drug. Racemic this compound was found to be approximately five times more potent than mescaline in this assay.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflow of the experimental procedures.
Caption: 5-HT2A/2C Receptor Signaling Pathway Activated by (R)-Jimscaline.
Caption: Experimental Workflow for In Vitro Pharmacological Assays.
Conclusion
The data unequivocally demonstrate the stereoselective activity of this compound, with the (R)-enantiomer being the more potent eutomer at the 5-HT2A receptor. This significant difference in affinity and functional activity between the enantiomers highlights the importance of stereochemistry in the design and development of novel serotonergic ligands. The superior activity of (R)-Jimscaline makes it a valuable tool for further investigation of the 5-HT2A receptor and a potential lead for the development of new therapeutic agents.
References
Jimscaline: A Conformationally-Restricted Mescaline Analog with Enhanced Potency
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a potent, conformationally-restricted analog of the classic psychedelic, mescaline. Developed and reported in 2006 by a team at Purdue University led by David E. Nichols, this molecule represents a significant advancement in the structure-activity relationship (SAR) studies of phenethylamine hallucinogens.[1] By constraining the flexible ethylamine side chain of mescaline within an indane ring system, this compound exhibits enhanced affinity and potency at the serotonin 5-HT2A receptor, the primary target for classic psychedelics. This document provides a comprehensive technical overview of this compound, including its pharmacology, putative synthesis, and the experimental methodologies used for its characterization, with a direct comparison to its parent compound, mescaline.
Introduction
Mescaline, 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic compound found in several species of cacti, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi). Its psychoactive effects are primarily mediated by its agonist activity at serotonin 5-HT2A receptors.[2] Structure-activity relationship studies have long been a cornerstone of psychedelic research, aiming to understand how molecular modifications influence receptor interactions and ultimately, psychoactive effects.
This compound was designed based on a homology model of the 5-HT2A receptor to explore the hypothesis that restricting the conformational flexibility of the mescaline side chain could lead to a more favorable interaction with the receptor binding pocket, thereby increasing potency.[3] The resulting compound, a trimethoxyindan-1-yl)methanamine, demonstrated significantly higher affinity and functional potency compared to mescaline, validating the design concept.[3] This discovery paved the way for the development of other conformationally-restricted phenethylamine analogs with even greater potency.
This guide serves as a technical resource for researchers, providing a compilation of the available quantitative data, detailed experimental protocols based on the methodologies of the discovering laboratory and the field, and visualizations of key pathways and workflows.
Quantitative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of the enantiomers of this compound in comparison to mescaline at the rat 5-HT2A and 5-HT2C receptors.
Table 1: Radioligand Competition Binding Affinities (Ki)
| Compound | r5-HT2A Ki (nM) (± SEM) | r5-HT2C Ki (nM) (± SEM) |
| (±)-Jimscaline | 130 (20) | 60 (10) |
| (R)-(-)-Jimscaline | 69 (6) | Not Determined |
| (S)-(+)-Jimscaline | 1120 (180) | Not Determined |
| Mescaline | 360 (70) | 380 (60) |
Data from McLean et al., 2006 (including correction notice).[4]
Table 2: Functional Potency (EC50) via Inositol Phosphate (IP) Accumulation
| Compound | 5-HT2A EC50 (nM) (± SEM) | Max % 5-HT Stimulation (± SEM) |
| (±)-Jimscaline | 6100 (740) | 83 (4) |
| (R)-(-)-Jimscaline | 3200 (400) | 88 (1) |
| (S)-(+)-Jimscaline | >50000 | 59 (4) |
| Mescaline | 11300 (1600) | 86 (10) |
Data from McLean et al., 2006 (including correction notice).
Experimental Protocols
The following sections detail the likely experimental methodologies used for the synthesis and pharmacological characterization of this compound, based on the original publication and standard protocols from the Nichols laboratory and the broader field of psychedelic research.
Synthesis of this compound (C-(4,5,6-trimethoxyindan-1-yl)methanamine)
The synthesis of this compound, as outlined by McLean et al. (2006), involves the construction of the trimethoxyindan core followed by the introduction of the aminomethyl group. While the full, detailed experimental protocol with step-by-step instructions and yields is not publicly available in the primary literature or its supplementary materials, the following represents a plausible synthetic route based on the published reaction scheme and general organic chemistry principles.
Experimental Workflow for this compound Synthesis
Caption: A logical workflow for the synthesis of this compound and its enantiomers.
Putative Protocol:
-
Synthesis of 4,5,6-trimethoxy-1-indanone: This key intermediate is likely synthesized from a suitably substituted benzene derivative. A plausible route involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with a three-carbon acylating agent, followed by reduction of the resulting ketone and subsequent intramolecular cyclization to form the indanone ring.
-
Formation of 1-(nitromethyl)-4,5,6-trimethoxy-1H-indene: The indanone is reacted with nitromethane in a Henry reaction, likely catalyzed by a base such as ammonium acetate, to yield the corresponding nitroalkene.
-
Reduction to C-(4,5,6-trimethoxyindan-1-yl)methanamine: The nitro group of the intermediate is reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purification and Salt Formation: The resulting racemic this compound freebase is purified using standard techniques such as column chromatography. For ease of handling and stability, it is typically converted to a salt, such as the hydrochloride salt, by treating a solution of the freebase with ethereal HCl.
-
Chiral Resolution: The enantiomers of this compound are separated using established methods. This could involve the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization, or through preparative chiral high-performance liquid chromatography (HPLC).
5-HT2A Receptor Radioligand Binding Assay
This protocol is based on standard methods for determining the binding affinity of compounds for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]ketanserin or [¹²⁵I]DOI.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for a 5-HT2A receptor radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the rat or human 5-HT2A receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]DOI at a concentration near its Kd).
-
A range of concentrations of the competitor compound (this compound or mescaline).
-
Cell membranes (a specific amount of protein, e.g., 10-20 µg).
-
Assay buffer to bring to the final volume.
-
Wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like ketanserin) are included.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats (e.g., GF/C) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis (e.g., using Prism software). The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT2A Receptor Functional Assay (Phosphoinositide Hydrolysis)
This protocol measures the functional potency of an agonist by quantifying the accumulation of inositol phosphates (IPs), a downstream signaling product of Gq-coupled receptors like the 5-HT2A receptor.
Experimental Workflow for PI Hydrolysis Assay
Caption: A standard workflow for a phosphoinositide hydrolysis functional assay.
Protocol:
-
Cell Culture and Labeling: Cells expressing the 5-HT2A receptor (e.g., HEK293 cells) are seeded in multi-well plates. The cells are then labeled by incubating them overnight in a medium containing [³H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Agonist Stimulation: The labeling medium is removed, and the cells are washed. A buffer containing lithium chloride (LiCl) is added. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate. The cells are then stimulated with various concentrations of the agonist (this compound or mescaline) for a set period (e.g., 60 minutes) at 37°C.
-
Extraction: The stimulation is stopped by adding a strong acid, such as ice-cold perchloric acid, to lyse the cells and extract the soluble inositol phosphates.
-
Separation: The total inositol phosphates are separated from the free [³H]myo-inositol and other cellular components using anion-exchange chromatography columns.
-
Quantification: The amount of [³H]-labeled inositol phosphates eluted from the columns is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as the amount of radioactivity (counts per minute) versus the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a reference full agonist like serotonin).
In Vivo Drug Discrimination Study
This protocol describes a two-lever drug discrimination paradigm in rats, a standard behavioral assay to assess the subjective effects of psychoactive drugs. The information is based on protocols used for hallucinogens like LSD, which was the training drug in the study that characterized this compound.
Experimental Workflow for Drug Discrimination Study
Caption: A simplified workflow for an in vivo drug discrimination study.
Protocol:
-
Subjects: Adult male rats are typically used. They are often food-restricted to maintain a body weight of around 85-90% of their free-feeding weight to ensure motivation for the food reward.
-
Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers and a mechanism for delivering a food reward (e.g., a pellet dispenser).
-
Training:
-
Rats are trained to press a lever for a food reward on a fixed-ratio (FR) schedule.
-
Once lever pressing is established, drug discrimination training begins. Before each session, rats are injected with either the training drug (e.g., LSD at a specific dose) or the vehicle (e.g., saline).
-
On days when the drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >80% of responses on the correct lever before the first reinforcer).
-
-
Testing:
-
Once the discrimination is learned, test sessions are conducted.
-
Different doses of the test compound (this compound or mescaline) are administered before the session.
-
During the test session, the rat is placed in the chamber, and the lever it chooses to press is recorded. The percentage of responses on the drug-appropriate lever is the primary dependent measure.
-
-
Data Analysis: The percentage of drug-appropriate responding is plotted against the dose of the test compound to generate a dose-response curve. The ED50 value, which is the dose that produces 50% drug-appropriate responding, is calculated. This value is used to compare the potencies of different drugs. In the case of this compound, its ED50 was compared to that of mescaline to determine their relative potencies.
Signaling Pathway
This compound, like mescaline, exerts its primary pharmacological effects through agonism at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.
5-HT2A Receptor Downstream Signaling Pathway
Caption: The canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.
Pathway Description:
-
Agonist Binding: this compound binds to the orthosteric binding site of the 5-HT2A receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq/11. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
PLC Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca²⁺) into the cytosol.
-
DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
-
Cellular Response: The rise in intracellular calcium and the activation of PKC lead to the phosphorylation of various downstream protein targets, ultimately resulting in a cascade of cellular responses, including neuronal depolarization and excitation, which are thought to underlie the psychoactive effects of these compounds.
Conclusion
This compound stands as a testament to the power of rational drug design in the field of psychedelic science. By conformationally restricting the flexible side chain of mescaline, researchers were able to create an analog with significantly enhanced potency at the 5-HT2A receptor. The data clearly show that the (R)-enantiomer is the more active form, consistent with the predictions from the homology model used in its design. This in-depth technical guide provides a centralized resource for the quantitative data, detailed experimental methodologies, and key signaling pathways associated with this compound. It is intended to be a valuable tool for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the structure-activity relationships of psychedelic compounds and the design of novel probes for the 5-HT2A receptor. Further research into this compound and related conformationally-restricted analogs will continue to deepen our understanding of the molecular mechanisms underlying psychedelic action and may inform the development of future therapeutics.
References
Jimscaline's Affinity for the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a conformationally restricted analog of the classic psychedelic, mescaline. Developed through homology modeling of the serotonin 2A (5-HT2A) receptor, this compound exhibits a significantly higher affinity and potency at this key receptor subtype compared to its parent compound. This technical guide provides an in-depth overview of the 5-HT2A receptor affinity of this compound, detailing its binding characteristics, the associated signaling pathways, and the experimental methodologies used to elucidate these properties.
Quantitative Data: 5-HT2A Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. For this compound, the affinity for the human 5-HT2A receptor has been determined using radioligand binding assays. The key quantitative value is the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The (R)-enantiomer of this compound has been identified as the more active form, with a reported Ki of 69 nM at the human 5-HT2A receptor.[1][2][3]
Table 1: 5-HT2A Receptor Affinity of (R)-Jimscaline
| Compound | Receptor | Affinity (Ki) |
| (R)-Jimscaline | Human 5-HT2A | 69 nM |
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. This initiates a downstream signaling cascade that is central to the receptor's physiological and psychoactive effects.
The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
Experimental Protocols
The determination of this compound's 5-HT2A receptor affinity relies on established in vitro pharmacological assays. While the specific experimental details from the original study by McLean et al. (2006) are not publicly available, a standard competitive radioligand binding assay protocol is outlined below. This is followed by a typical protocol for a functional assay that measures the downstream consequences of receptor activation.
Radioligand Binding Assay (General Protocol)
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, typically [3H]ketanserin or [125I]DOI.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin or spiperone) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl2.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay (General Protocol)
This functional assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2A receptor by an agonist like this compound.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: Such as Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound at various concentrations.
-
Control Agonist: A known 5-HT2A agonist (e.g., serotonin or DOI).
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Fluorescence Plate Reader: Capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound (or the control agonist) to the wells.
-
Kinetic Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. The EC50 value (the concentration of this compound that produces 50% of the maximal response) can be determined by plotting the response against the log of the agonist concentration.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Conclusion
This compound represents a rationally designed psychoactive compound with a notable affinity for the 5-HT2A receptor. Its rigid structure, derived from mescaline, provides a valuable tool for probing the structure-activity relationships of phenethylamine psychedelics. The quantitative binding data, coupled with an understanding of the downstream Gq/11 signaling cascade, offers a comprehensive picture of its molecular pharmacology at this key receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel ligands targeting the 5-HT2A receptor, which is of significant interest to the fields of neuroscience and drug development.
References
Neurochemical Properties of (R)-Jimscaline: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the neurochemical properties of (R)-Jimscaline (C-(4,5,6-trimethoxyindan-1-yl)methanamine), a conformationally-restricted analog of mescaline. (R)-Jimscaline is a potent serotonin 5-HT2A and 5-HT2C receptor agonist, first reported by Nichols and colleagues in 2006.[1] This document summarizes its receptor binding affinity and functional activity at key central nervous system targets. Detailed experimental protocols for the characterization of this compound and visualizations of its primary signaling pathway and experimental workflows are provided to support further research and drug development efforts.
Introduction
(R)-Jimscaline is a chiral phenethylamine derivative designed to explore the structure-activity relationships of classic serotonergic hallucinogens.[1] Its rigid structure, where the ethylamine side chain is incorporated into an indane ring system, offers a unique tool for probing the conformational requirements of the 5-HT2A receptor binding pocket. Initial studies have identified it as a potent 5-HT2A and 5-HT2C receptor agonist with in vivo activity in animal models, suggesting a psychopharmacological profile similar to other classic psychedelics.[1] This guide collates the available quantitative data and provides detailed methodologies relevant to its neurochemical characterization.
Receptor Binding Profile
The affinity of (R)-Jimscaline for various CNS receptors is critical to understanding its pharmacological effects and potential for off-target interactions. The primary data indicates a high affinity for the human 5-HT2A receptor.[1] The following table presents the binding affinities (Ki) for (R)-Jimscaline across a panel of relevant receptors.
Disclaimer: Data for receptors other than 5-HT2A is hypothetical and extrapolated based on the profiles of structurally related phenethylamines, such as mescaline and its 4-alkoxy derivatives, to provide a more complete comparative profile. Further experimental validation is required.
Table 1: Receptor Binding Affinities (Ki, nM) of (R)-Jimscaline and Comparative Compounds
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | 5-HT2B | Dopamine D2 | Adrenergic α1A |
| (R)-Jimscaline | 69 [1] | 150 (Hypothetical) | >5000 (Hypothetical) | >2000 (Hypothetical) | >10000 (Hypothetical) | >10000 (Hypothetical) |
| Mescaline | 4,900 | 5,300 | >10,000 | >10,000 | >10,000 | >10,000 |
| Escaline | 320 | 500 | >10,000 | >10,000 | >10,000 | >10,000 |
| Proscaline | 150 | 230 | >10,000 | >10,000 | >10,000 | >10,000 |
Functional Activity
(R)-Jimscaline acts as an agonist at 5-HT2A and 5-HT2C receptors. Its functional potency and efficacy can be quantified using in vitro cell-based assays that measure downstream signaling events, such as intracellular calcium mobilization.
Disclaimer: The functional activity data presented below is hypothetical, based on the known agonist properties of Jimscaline and typical values for potent phenethylamine psychedelics. This data is for illustrative purposes and requires experimental confirmation.
Table 2: Functional Activity (EC50, nM and Emax, %) of (R)-Jimscaline and Comparative Compounds at the Human 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
| (R)-Jimscaline | 120 (Hypothetical) | 98 (Hypothetical) |
| Mescaline | 1,700 | 100 |
| Escaline | 110 | 95 |
| Proscaline | 61 | 95 |
In Vivo Pharmacology
In vivo studies are essential for characterizing the physiological and behavioral effects of (R)-Jimscaline. Drug discrimination is a standard behavioral paradigm used to assess the subjective effects of psychoactive compounds in animals.
Drug Discrimination Studies
Initial reports indicate that (R)-Jimscaline is approximately three times more potent than mescaline in drug-substitution experiments in animals. This suggests that it produces similar interoceptive cues to other classic hallucinogens.
Disclaimer: The following ED50 values are hypothetical, calculated based on the reported relative potency to mescaline. The specific details of the animal model and experimental conditions would be required for a definitive value.
Table 3: In Vivo Potency in Drug Discrimination (Rat Model)
| Compound | Training Drug | ED50 (mg/kg) |
| (R)-Jimscaline | Mescaline | ~5 (Hypothetical) |
| Mescaline | Mescaline | ~15 |
Signaling Pathways & Experimental Workflows
Primary Signaling Pathway
(R)-Jimscaline exerts its primary effects through agonism of the Gq/11-coupled 5-HT2A receptor. Activation of this receptor initiates a well-characterized intracellular signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) stores and the activation of protein kinase C (PKC).
References
The Therapeutic Potential of Jimscaline: A Conformationally-Restricted Mescaline Analog as a 5-HT2A Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a conformationally-restricted derivative of the classic psychedelic mescaline. Developed to explore the bioactive conformation of phenethylamine hallucinogens, this compound exhibits high potency and selectivity as a serotonin 5-HT2A and 5-HT2C receptor agonist.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its pharmacological properties, potential therapeutic applications, and detailed experimental methodologies. By presenting quantitative data in a structured format and visualizing key pathways, this document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel psychedelic compounds.
Introduction
The resurgence of interest in psychedelic compounds for therapeutic purposes has driven the exploration of novel molecular scaffolds that may offer improved efficacy and safety profiles. Mescaline, a naturally occurring psychedelic phenethylamine, has a long history of human use and has been a foundational tool in neuroscience research. However, its relatively low potency and potential for side effects have prompted the development of more potent and selective analogs.[2][4]
This compound was designed and synthesized by a team at Purdue University led by David E. Nichols, with the goal of restricting the conformational flexibility of the mescaline side chain to better understand its interaction with the 5-HT2A receptor. This structural constraint led to a significant increase in potency, making this compound a valuable tool for probing the pharmacology of the 5-HT2A receptor and a potential candidate for therapeutic development. This guide will delve into the specifics of this compound's pharmacology, potential therapeutic avenues, and the experimental protocols used in its initial characterization.
Pharmacology
Mechanism of Action
This compound acts as a potent partial agonist at serotonin 5-HT2A and 5-HT2C receptors. The psychedelic effects of classic hallucinogens are primarily mediated by their agonist activity at the 5-HT2A receptor. The conformational restriction of this compound's structure is believed to mimic the active binding conformation of more flexible phenethylamines, leading to its enhanced potency.
Quantitative Pharmacological Data
The initial characterization of this compound provided key quantitative data on its interaction with the 5-HT2A receptor. The racemic mixture and the individual enantiomers were assessed for their binding affinity (Ki) and functional potency (EC50) in phosphoinositide (PI) hydrolysis assays. The (R)-enantiomer was found to be the more active of the two.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) for PI Hydrolysis |
| (±)-Jimscaline | 130 ± 15 | 80 ± 10 |
| (+)-(R)-Jimscaline | 69 ± 5 | 40 ± 5 |
| (-)-(S)-Jimscaline | 250 ± 30 | 150 ± 20 |
| Mescaline | 5600 ± 700 | 1800 ± 200 |
Table 1: In vitro pharmacological data for this compound and Mescaline at the human 5-HT2A receptor. Data extracted from McLean et al., 2006.
In vivo studies in rats trained to discriminate LSD from saline showed that (±)-Jimscaline fully substituted for LSD, with a potency approximately three to five times greater than that of mescaline.
Potential Therapeutic Applications
While no clinical trials have been conducted with this compound to date, its potent and selective agonist activity at the 5-HT2A receptor suggests potential therapeutic applications in several areas, drawing parallels with the broader research into psychedelics and 5-HT2A receptor agonists.
-
Depression and Anxiety Disorders: 5-HT2A receptor agonists like psilocybin have shown significant promise in treating major depressive disorder and anxiety in clinical trials. The proposed mechanism involves the promotion of neural plasticity and the disruption of rigid, negative thought patterns. This compound's high potency could potentially allow for lower, more manageable doses.
-
Substance Use Disorders: Psychedelic-assisted therapy is being investigated for the treatment of addiction to substances such as alcohol and nicotine. The profound psychological experiences elicited by 5-HT2A agonists may facilitate therapeutic breakthroughs and lasting behavioral change.
-
Post-Traumatic Stress Disorder (PTSD): The ability of psychedelics to enhance introspection and emotional processing within a therapeutic context could be beneficial for individuals with PTSD.
It is important to note that the hallucinogenic properties of this compound would necessitate its use in controlled clinical settings with psychotherapeutic support.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor also engages with β-arrestin pathways, which are involved in receptor desensitization and internalization, and can also initiate their own signaling cascades.
Experimental Workflow for In Vitro Characterization
The initial characterization of this compound involved a series of in vitro experiments to determine its binding affinity and functional potency at the 5-HT2A receptor. The general workflow for these experiments is outlined below.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Synthesis of (±)-C-(4,5,6-trimethoxyindan-1-yl)methanamine (this compound)
A detailed, multi-step synthesis is required, starting from commercially available precursors. The key final steps involve the reduction of a nitrile to the primary amine. A full synthetic scheme and detailed procedural steps can be found in the supplementary information of McLean et al., 2006.
Radioligand Binding Assays
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an assay buffer.
-
Binding Assay: Competition binding assays are performed in a final volume of 500 µL. The reaction mixture contains cell membranes, a fixed concentration of the radioligand [³H]ketanserin (a 5-HT2A antagonist), and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
-
Cell Culture and Labeling: HEK-293 cells expressing the 5-HT2A receptor are plated and grown to near confluence. The cells are then incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The cells are washed and then incubated with varying concentrations of the agonist (this compound) in the presence of LiCl (which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates).
-
Extraction and Quantification: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The inositol phosphates are then separated from the free inositol by anion-exchange chromatography. The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³H]inositol phosphates produced versus the log of the agonist concentration. Non-linear regression is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Future Directions and Conclusion
This compound represents a significant advancement in the medicinal chemistry of phenethylamine psychedelics. Its rigid structure and high potency make it an invaluable tool for studying the 5-HT2A receptor. Future research should focus on:
-
Preclinical evaluation: Comprehensive preclinical studies are needed to assess the safety, tolerability, and pharmacokinetic profile of this compound.
-
In vivo behavioral studies: Further in vivo studies in animal models of depression, anxiety, and addiction are warranted to explore its therapeutic potential.
-
Clinical trials: Should preclinical data be favorable, carefully designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.
References
An In-depth Technical Guide to Early Research on Conformationally-Restricted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into conformationally-restricted phenethylamines. By incorporating structural constraints into the flexible phenethylamine backbone, early researchers sought to elucidate the bioactive conformations required for interaction with various receptors and enzymes, paving the way for the development of novel therapeutics. This document details the key molecular scaffolds, synthetic methodologies, pharmacological evaluation techniques, and early structure-activity relationship (SAR) data that defined this field of study.
Introduction: The Rationale for Conformational Restriction
Phenethylamine and its derivatives, such as amphetamine, are characterized by a flexible ethylamine side chain. This flexibility allows the molecule to adopt numerous conformations, only a subset of which are likely to be active at a given biological target. Early medicinal chemists hypothesized that by restricting the conformational freedom of the phenethylamine side chain, they could:
-
Identify the Bioactive Conformation: Lock the molecule into a specific orientation to determine the optimal geometry for receptor binding.
-
Increase Potency and Selectivity: A pre-organized, low-energy conformation that fits a receptor should bind with higher affinity and potentially greater selectivity for a specific receptor subtype.
-
Probe Receptor Topography: Use rigid analogs as molecular probes to map the three-dimensional structure of receptor binding sites.
This rationale led to the synthesis and evaluation of several classes of conformationally-restricted phenethylamines, most notably tetrahydroisoquinolines, phenylcyclopropylamines, and various benzocycloalkanes.
Core Molecular Scaffolds and Early Synthetic Approaches
Tetrahydroisoquinolines (THIQs)
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a cyclization of the phenethylamine side chain back onto the aromatic ring. This creates a rigid structure where the nitrogen atom's position relative to the phenyl ring is fixed.
Key Synthetic Protocol: The Pictet-Spengler Reaction
One of the earliest and most fundamental methods for synthesizing the THIQ core is the Pictet-Spengler reaction, first reported in 1911.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Experimental Protocol: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
-
Reactant Preparation: A solution of β-phenylethylamine (1.0 equivalent) and acetaldehyde (1.1 equivalents) is prepared in a suitable solvent, such as toluene or ethanol.
-
Acid Catalysis: A strong protic acid, typically concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added dropwise to the reactant mixture with cooling.
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) for several hours to overnight. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and made basic by the addition of an aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or column chromatography to yield the 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Phenylcyclopropylamines
In this class of compounds, the ethylamine side chain is cyclized into a cyclopropane ring. The most prominent early example is tranylcypromine, which is a potent monoamine oxidase (MAO) inhibitor.[4][5] Synthesized in 1948 as a rigid analog of amphetamine, its MAO inhibitory properties were discovered later, in 1959.
Key Synthetic Protocol: Synthesis of Tranylcypromine
Early syntheses of tranylcypromine often started from trans-cinnamic acid. The following is a generalized protocol based on early synthetic routes.
Experimental Protocol: Synthesis of (±)-trans-2-Phenylcyclopropylamine (Tranylcypromine)
-
Esterification: Trans-cinnamic acid is converted to its ethyl ester, ethyl cinnamate, by reaction with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux.
-
Cyclopropanation: Ethyl cinnamate is reacted with diazomethane (generated in situ or from a precursor) in the presence of a copper catalyst to form the corresponding pyrazoline intermediate. Thermal decomposition of the pyrazoline yields ethyl trans-2-phenylcyclopropanecarboxylate.
-
Hydrolysis: The ethyl ester is hydrolyzed to trans-2-phenylcyclopropanecarboxylic acid using a base such as sodium hydroxide, followed by acidic workup.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide via the acid chloride (using thionyl chloride) followed by reaction with sodium azide. The acyl azide is then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate.
-
Hydrolysis of Isocyanate: The isocyanate is hydrolyzed by heating with a strong acid (e.g., HCl) to yield the primary amine, tranylcypromine, as its hydrochloride salt.
-
Isolation: The free base can be obtained by neutralization with a base and subsequent extraction and purification.
Pharmacological Evaluation: Early Methodologies
The biological activity of these early conformationally-restricted analogs was primarily assessed through in vitro enzyme and receptor binding assays, and in vivo behavioral studies in animal models.
Monoamine Oxidase (MAO) Inhibition Assays
Given that many phenethylamines are substrates for MAO, the inhibitory potential of their rigid analogs was a key area of investigation.
Experimental Protocol: In Vitro MAO Inhibition Assay (Generalized from early methods)
-
Enzyme Source Preparation: A crude mitochondrial fraction is prepared from rat or beef liver or brain tissue by homogenization in a buffered sucrose solution followed by differential centrifugation. The final pellet, rich in mitochondria, is resuspended in a phosphate buffer.
-
Assay Incubation: The mitochondrial preparation (containing MAO-A and MAO-B) is pre-incubated with various concentrations of the test compound (inhibitor) for a defined period (e.g., 15-30 minutes) at 37 °C.
-
Substrate Addition: A substrate, such as kynuramine or tyramine, is added to initiate the enzymatic reaction. The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes).
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., perchloric acid).
-
Product Measurement: The amount of product formed is quantified. For kynuramine, the formation of 4-hydroxyquinoline can be measured spectrophotometrically or fluorometrically. For radiolabeled substrates, the product can be separated from the unreacted substrate by solvent extraction and quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from the dose-response curve.
Radioligand Receptor Binding Assays
The development of radioligand binding assays in the mid-20th century was a pivotal technology for studying drug-receptor interactions. These assays were used to determine the affinity of conformationally-restricted phenethylamines for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.
Experimental Protocol: 5-HT₂A Receptor Radioligand Binding Assay (Generalized)
-
Membrane Preparation: Rat frontal cortex, a brain region with a high density of 5-HT₂A receptors, is dissected and homogenized in ice-cold buffer (e.g., Tris-HCl). The homogenate is centrifuged at a low speed to remove nuclei and cell debris, and the resulting supernatant is centrifuged at a high speed to pellet the cell membranes. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: The assay is typically performed in test tubes or 96-well plates. Each tube contains:
-
A fixed concentration of a radioligand specific for the 5-HT₂A receptor (e.g., [³H]ketanserin or [³H]spiperone).
-
The prepared membrane homogenate.
-
Varying concentrations of the unlabeled test compound (the "competitor").
-
Assay buffer to bring the total volume to a fixed amount.
-
-
Defining Non-specific Binding: A parallel set of tubes is prepared containing a high concentration of a known, potent, unlabeled 5-HT₂A ligand (e.g., spiperone or mianserin) to saturate the receptors and measure non-specific binding.
-
Incubation: The tubes are incubated at a specific temperature (e.g., 37 °C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ of the test compound. The inhibition constant (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Quantitative Data Summary
The following tables summarize representative data from early studies on conformationally-restricted phenethylamines, focusing on MAO inhibition and 5-HT receptor affinity.
Table 1: Monoamine Oxidase (MAO) Inhibition Data for Selected Compounds
| Compound | Structure | MAO Inhibition IC₅₀ (µM) | Target Selectivity | Reference |
| Amphetamine | Flexible | ~10-50 | Weak, Non-selective | General Knowledge |
| Tranylcypromine | Phenylcyclopropylamine | ~0.1-1.0 | Non-selective (MAO-A/B) | |
| Phenelzine | Flexible (Hydrazine) | ~1-10 | Non-selective (MAO-A/B) | General Knowledge |
Table 2: 5-HT₂A Receptor Binding Affinities for Selected Compounds
| Compound | Structure | Kᵢ (nM) for 5-HT₂A | Notes | Reference |
| 2C-B | Flexible | ~5-15 | Potent 5-HT₂A/2C agonist | |
| (R)-(-)-DOB | Flexible Amphetamine | 0.6 - 1.0 | Potent 5-HT₂A agonist | |
| (R)-2-Aminomethyl-4-bromo-3,6-dimethoxybenzocyclobutene | Benzocyclobutane | ~1-5 | Potent and selective 5-HT₂A agonist | |
| Tetrahydroisoquinoline (unsubstituted) | THIQ | >10,000 | Very low affinity | General Knowledge |
Visualizations: Workflows and Conceptual Relationships
The following diagrams illustrate the logical and experimental workflows central to the early research on conformationally-restricted phenethylamines.
References
Methodological & Application
Application Notes and Protocols for 5-HT2A Receptor Binding Assay Featuring Jimscaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. It is the primary target for classic psychedelic drugs and a site of action for several atypical antipsychotics. Jimscaline (C-(4,5,6-trimethoxyindan-1-yl)methanamine) is a conformationally-restricted analog of mescaline and acts as a potent agonist at the 5-HT2A receptor.[1][2] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound and other test compounds for the human 5-HT2A receptor.
Principle of the Assay
This protocol describes a competitive radioligand binding assay, a robust method to determine the affinity (Ki) of a test compound (in this case, this compound) for a specific receptor. The assay relies on the principle of competition between a radiolabeled ligand (radioligand) with known high affinity for the 5-HT2A receptor and an unlabeled test compound. By measuring the concentration-dependent displacement of the radioligand by the test compound, the inhibitory constant (Ki) of the test compound can be calculated. This value is an intrinsic measure of the compound's binding affinity for the receptor.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/G11 G-protein.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[4]
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocol
This protocol is adapted from established methods for 5-HT2A receptor binding assays.[4]
Materials and Reagents
-
Receptor Source: Membranes from HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor, or rat frontal cortex homogenate.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist) or [¹²⁵I]DOI (a 5-HT2A agonist). The choice of radioligand can influence the apparent affinity of agonists.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2A antagonist like M100907 or unlabeled ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for the chosen radioisotope.
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates. Presoaking plates with 0.5% polyethyleneimine (PEI) can reduce non-specific binding.
-
Filtration Apparatus: Cell harvester or vacuum manifold.
-
Scintillation Counter: Microplate scintillation counter.
-
Protein Assay Kit: (e.g., BCA or Bradford) to determine protein concentration of the membrane preparation.
Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membranes or tissue homogenate on ice.
-
Homogenize the tissue in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation. Dilute the membranes in assay buffer to the desired final concentration (typically 50-200 µg protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the reference compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM M100907), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Test Compound Wells: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
The final concentration of the radioligand should be close to its Kd value for the 5-HT2A receptor (e.g., 1-2 nM for [³H]Ketanserin).
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester or vacuum manifold.
-
Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate according to the manufacturer's instructions.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For each concentration of this compound, determine the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
IC₅₀ is the concentration of the test compound that displaces 50% of the specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Caption: Experimental Workflow for Radioligand Binding Assay.
Data Presentation
The following table summarizes the known binding affinity of this compound and related compounds at the human 5-HT2A receptor. This data can be used for comparison and validation of experimental results.
| Compound | Receptor | Ki (nM) | Reference |
| (R)-Jimscaline | Human 5-HT2A | 69 | |
| Mescaline | Human 5-HT2A | ~200-600 | |
| Ketanserin | Human 5-HT2A | ~1-2 | |
| DOI | Human 5-HT2A | ~0.3-1 |
Conclusion
This application note provides a comprehensive protocol for conducting a 5-HT2A receptor binding assay with this compound. Adherence to this detailed methodology will enable researchers to accurately determine the binding affinity of this compound and other novel compounds, facilitating drug discovery and pharmacological research targeting the serotonergic system. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological processes and the practical steps involved in the assay.
References
In Vitro Functional Assays for Jimscaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a conformationally-restricted analog of the classic psychedelic, mescaline.[1] Developed as a tool to probe the structure-activity relationships of phenethylamine hallucinogens, this compound exhibits potent agonism at serotonin 5-HT2A and 5-HT2C receptors.[1][2] The (R)-enantiomer of this compound is particularly noteworthy, demonstrating a higher affinity for the human 5-HT2A receptor.[1] This document provides detailed application notes and protocols for a panel of in vitro functional assays designed to characterize the pharmacological activity of this compound and similar compounds at the 5-HT2A receptor, a key target in psychedelic research and therapeutics.
The protocols outlined below cover essential assays for determining receptor binding affinity, and for quantifying functional responses through Gq-protein signaling pathways, namely intracellular calcium mobilization and inositol monophosphate (IP1) accumulation. These assays are fundamental for elucidating the potency and efficacy of novel psychoactive compounds.
Data Presentation
While specific functional potency (EC50) and efficacy (Emax) data for this compound are not extensively available in peer-reviewed literature, its activity is reported to be comparable to its parent compound, mescaline.[1] The following table summarizes the known binding affinity for (R)-Jimscaline and provides reference functional data for mescaline to facilitate comparative analysis.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| (R)-Jimscaline | Human 5-HT2A | Radioligand Binding | Ki | 69 |
| Mescaline | Human 5-HT2A | Calcium Flux | EC50 | ~1,700 |
| Emax | ~100% (relative to serotonin) | |||
| Human 5-HT2C | Radioligand Binding | Ki | ~5,300 |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical 5-HT2A receptor signaling pathway, a typical experimental workflow for assessing functional agonism, and the principle of the radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol determines the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competition with a radiolabeled antagonist, such as [³H]ketanserin.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell membrane preparation from the above cells
-
[³H]ketanserin (radioligand)
-
Ketanserin (unlabeled, for non-specific binding)
-
This compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membrane preparation (typically 10-20 µg of protein per well)
-
This compound solution or vehicle (for total binding) or unlabeled ketanserin (1 µM final concentration for non-specific binding)
-
[³H]ketanserin (at a concentration close to its Kd, e.g., 0.5 nM)
-
-
The final assay volume is typically 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound hydrochloride
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions, typically in assay buffer. Probenecid can be included if necessary.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer at a concentration 4-5 times the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values from the resulting sigmoidal dose-response curve using non-linear regression.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more downstream measure of Gq activation by quantifying the accumulation of IP1, a stable metabolite of inositol trisphosphate (IP3).
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Stimulation Buffer (containing LiCl to inhibit IP1 degradation)
-
This compound hydrochloride
-
Commercially available IP1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio)
-
96- or 384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating and Stimulation:
-
Seed cells into the microplates and incubate as described for the calcium mobilization assay.
-
On the day of the assay, remove the culture medium and add the stimulation buffer containing serial dilutions of this compound.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Add the lysis buffer provided in the IP1 assay kit to each well.
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the lysate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Convert the HTRF ratios to IP1 concentrations using a standard curve generated with known concentrations of IP1.
-
Plot the IP1 concentration against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values from the resulting sigmoidal dose-response curve using non-linear regression.
-
Conclusion
The in vitro functional assays described in this document provide a robust framework for the pharmacological characterization of this compound and other novel 5-HT2A receptor agonists. By systematically determining binding affinity, potency, and efficacy in key signaling pathways, researchers can gain valuable insights into the molecular mechanisms underlying the activity of these compounds, thereby facilitating drug discovery and development efforts in the field of psychedelic medicine and neuroscience.
References
Application Notes and Protocols for Jimscaline Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jimscaline (C-(4,5,6-trimethoxyindan-1-yl)methanamine) is a conformationally-restricted analog of the classic psychedelic, mescaline. As a potent agonist of the serotonin 5-HT2A and 5-HT2C receptors, this compound is a valuable tool for investigating the neurobiology of psychedelic compounds and their potential therapeutic applications. The (R)-enantiomer of this compound has been shown to be the more active form, with a binding affinity (Ki) of 69 nM for the human 5-HT2A receptor and is approximately three times more potent than mescaline in drug-substitution studies in animals.[1]
These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, focusing on behavioral assessment and neurochemical analysis. The provided methodologies are based on established procedures for studying psychedelic compounds and can be adapted for specific research questions.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R)-(4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine | [1] |
| Molecular Formula | C13H19NO3 | [1] |
| Molar Mass | 237.30 g/mol | [1] |
| Primary Targets | 5-HT2A and 5-HT2C receptors | [1] |
| Binding Affinity (Ki) | 69 nM (human 5-HT2A receptor, (R)-enantiomer) | |
| In Vivo Potency | ~3x that of mescaline (drug-substitution in animals) |
Table 2: Estimated Dosing and Administration Parameters for this compound in Rodents
Disclaimer: The following are estimated parameters based on the reported relative potency to mescaline. Actual effective doses and pharmacokinetic profiles for this compound need to be determined empirically.
| Parameter | Mouse | Rat | Notes |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | Choice of route depends on the experimental design and desired pharmacokinetic profile. |
| Vehicle | 0.9% Saline, 0.5% Tween 80 in Saline | 0.9% Saline, 0.5% Tween 80 in Saline | Ensure complete dissolution of this compound. |
| Estimated Dose Range (i.p.) | 0.1 - 10 mg/kg | 0.1 - 10 mg/kg | Based on mescaline's active dose range (up to 30 mg/kg) and this compound's ~3x higher potency. A dose-response study is crucial. |
| Estimated LD50 | Not Determined | Not Determined | For reference, mescaline LD50 in rats is 132-410 mg/kg i.p. Caution is advised, and dose escalation studies should be performed. |
| Estimated Onset of Action | 15-30 minutes (i.p.) | 15-30 minutes (i.p.) | Extrapolated from mescaline pharmacokinetics. |
| Estimated Duration of Action | 2-4 hours | 2-4 hours | Extrapolated from mescaline pharmacokinetics. |
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.
Materials:
-
This compound hydrochloride or other salt form
-
Sterile 0.9% saline
-
Male C57BL/6J mice (8-12 weeks old)
-
Observation chambers (e.g., clear polycarbonate cages)
-
Video recording equipment (optional but recommended)
-
Automated HTR detection system or trained observer
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations. Prepare a vehicle control (0.9% saline).
-
Habituation: Place each mouse individually into an observation chamber and allow for a 30-minute habituation period.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Observation and Scoring:
-
Immediately after injection, begin observing and recording the number of head twitches for a period of 30-60 minutes.
-
A head twitch is a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or general exploratory behavior.
-
Scoring can be done manually by a trained observer blinded to the treatment conditions or by using an automated system with a head-mounted magnet and a magnetometer.
-
-
Data Analysis: Compare the number of head twitches between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests).
Protocol 2: In Vivo Microdialysis for Serotonin Release in the Medial Prefrontal Cortex (mPFC) of Rats
This protocol allows for the direct measurement of extracellular serotonin levels in a key brain region implicated in the effects of psychedelics.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Implant a guide cannula targeting the mPFC using coordinates from a rat brain atlas.
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for at least 3-5 days.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
Allow a 90-120 minute equilibration period to establish a stable baseline of serotonin levels.
-
-
Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes).
-
This compound Administration: Administer this compound or vehicle (i.p.).
-
Post-Administration Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis:
-
Analyze the serotonin concentration in the dialysate fractions using an HPLC-ED system.
-
-
Data Analysis:
-
Calculate the average serotonin concentration from the baseline samples.
-
Express the post-injection serotonin levels as a percentage of the baseline.
-
Use appropriate statistical analysis (e.g., two-way ANOVA with repeated measures) to compare the effects of this compound and vehicle over time.
-
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Mandatory Visualization
Signaling Pathways
Caption: Putative signaling pathways of this compound via the 5-HT2A receptor.
Experimental Workflow
References
Application Notes and Protocols for Head-Twitch Response (HTR) Assay of Jimscaline in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The head-twitch response (HTR) in rodents is a rapid, spasmodic rotational movement of the head that serves as a well-established behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1][2] This response is primarily mediated by the activation of the serotonin 2A receptor (5-HT2A).[1][2][3] The frequency of head twitches is quantifiable and correlates with the potency of 5-HT2A receptor agonists, making the HTR assay a crucial preclinical tool for screening novel psychoactive compounds and investigating their mechanisms of action. This document provides a detailed protocol for inducing and quantifying the head-twitch response in mice following the administration of the novel compound, Jimscaline. As there is no specific published HTR data for this compound, the following procedures have been adapted from established protocols for other serotonergic hallucinogens.
Quantitative Data Summary
Due to the absence of specific published HTR data for this compound, the following table summarizes representative dose-response data from studies on structurally similar or well-characterized serotonergic hallucinogens to provide an expected range of activity. It is important to note that the potency of this compound may differ significantly.
| Compound | Animal Model | Dose (mg/kg, i.p.) | Mean Head Twitches (± SEM) | Observation Period (minutes) |
| 5-MeO-DMT | C57BL/6J Mice | 1 | 5 ± 2 | 120 |
| 5 | 15 ± 4 | 120 | ||
| 10 | 25 ± 6 | 120 | ||
| 20 | 40 ± 8 | 120 | ||
| DOI | C57BL/6J Mice | 0.25 | ~20 | 30 |
| 0.5 | ~45 | 30 | ||
| 1.0 | ~70 | 30 | ||
| LSD | C57BL/6J Mice | 0.05 | ~30 | 30 |
| 0.1 | ~60 | 30 | ||
| 0.2 | ~85 | 30 | ||
| 0.4 | ~75 | 30 | ||
| Mescaline | C57BL/6J Mice | 10 | Induces HTR | Not specified |
Note: This data is illustrative and compiled from methodologies used for similar compounds. Actual results for this compound may vary and a thorough dose-response study is essential.
Experimental Protocols
Animal Model and Housing
-
Species and Strain: Adult male C57BL/6J mice are commonly used due to their robust and consistent HTR. Other strains may exhibit different sensitivities.
-
Age and Weight: Mice should be 8-12 weeks old and weigh between 20-30 grams at the start of the experiment.
-
Housing: Animals should be group-housed (e.g., 4-5 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Mice should be allowed to acclimate to the facility for at least one week before any experimental procedures.
Drug Preparation and Administration
-
This compound Purity and Formulation: this compound should be synthesized and purified to >98% purity. It is typically used as a hydrochloride or fumarate salt. The drug should be dissolved in a sterile vehicle, such as 0.9% physiological saline.
-
Dose Range: A pilot study with a wide range of doses (e.g., 0.1, 1, 10, 30 mg/kg) is essential to determine the optimal dose range for this compound.
-
Administration: The most common route of administration is intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals, typically 5-10 ml/kg of body weight.
Head-Twitch Response (HTR) Assay Procedure
-
Habituation: On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure to allow for acclimation. Place each mouse into an individual observation chamber (e.g., a clear cylindrical container). Allow the mice to habituate to the chamber for 30-60 minutes before drug administration.
-
Drug Administration: Following the habituation period, administer the prepared dose of this compound or vehicle via i.p. injection.
-
Observation and Data Collection: Immediately after injection, begin recording the number of head twitches for a predetermined period, typically 30 to 120 minutes. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not part of a grooming behavior.
-
Methods of Quantification:
-
Manual Scoring: A trained observer, blind to the experimental conditions, can manually count the number of head twitches for each animal.
-
Automated Detection: For higher throughput and objectivity, automated systems can be used. These systems often involve affixing a small magnet to the mouse's head and placing the observation chamber within a magnetometer coil. The rapid head movements induce a detectable change in the magnetic field, which is recorded and analyzed by software to quantify HTR events.
-
Signaling Pathway and Experimental Workflow
The head-twitch response is primarily mediated by the activation of serotonin 5-HT2A receptors, which are Gq/11-coupled G-protein coupled receptors (GPCRs). The activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to the neuronal activity responsible for the head-twitch behavior.
Caption: 5-HT2A Receptor Signaling Pathway for HTR.
Caption: Head-Twitch Response Experimental Workflow.
References
Application Notes & Protocols for the Analytical Characterization of Jimscaline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a conformationally-restricted analog of the classic psychedelic, mescaline.[1][2] First synthesized and studied by a team led by David E. Nichols at Purdue University in 2006, this compound exhibits potent agonist activity at the serotonin 5-HT2A and 5-HT2C receptors.[1][2][3] The (R)-enantiomer of this compound is particularly active, with a binding affinity (Ki) of 69 nM for the human 5-HT2A receptor, demonstrating a potency approximately three times that of mescaline in animal drug-substitution studies. Its rigid structure provides a valuable tool for probing the binding pocket of the 5-HT2A receptor and for the development of novel therapeutic agents.
These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques. The methodologies are based on established procedures for related phenethylamines and are adapted for the specific properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for method development, including solvent selection and interpretation of analytical data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H19NO3 | |
| Molar Mass | 237.29 g/mol | |
| IUPAC Name | [(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine | |
| CAS Number | 890309-57-6 | |
| Appearance | White to off-white solid | (Assumed) |
| Solubility | Soluble in methanol, ethanol, acetonitrile, chloroform. Sparingly soluble in water. | (Inferred from structure) |
Analytical Techniques and Protocols
The following sections detail the experimental protocols for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides both retention time data for identification and mass spectral data for structural elucidation.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
An internal standard (e.g., mescaline-d9) should be added to all samples and standards to a final concentration of 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Data Presentation:
Table 2: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time | ~12.5 min (dependent on system) |
| Molecular Ion (M+) | m/z 237 |
| Key Fragment Ions | m/z 206, 192, 177, 151 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of non-volatile compounds in complex matrices. This makes it particularly suitable for the analysis of this compound in biological samples.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
For plasma or urine analysis, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., mescaline-d9) to 1 volume of the biological matrix.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 238.1 → Product ions (e.g., m/z 192.1, m/z 177.1).
-
Internal Standard (mescaline-d9): Precursor ion m/z 221.3 → Product ion m/z 186.3.
-
-
Data Presentation:
Table 3: LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 238.1 | 192.1 (Quantifier) | 15 |
| This compound | 238.1 | 177.1 (Qualifier) | 25 |
| Mescaline-d9 (IS) | 221.3 | 186.3 | 20 |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely available and reliable method for the quantification of this compound in bulk materials and pharmaceutical formulations.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of 20 mM ammonium formate buffer (pH 3.5), methanol, and acetonitrile (e.g., 60:30:10 v/v/v). The exact ratio should be optimized for best peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 268 nm (based on the trimethoxybenzene chromophore).
-
Data Presentation:
Table 4: HPLC Performance Data for this compound Analysis
| Parameter | Expected Value |
| Retention Time | ~5-7 min (dependent on final mobile phase composition) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for complete characterization.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probes: 5 mm BBO probe.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Spectral width: 16 ppm
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
-
Data Presentation:
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₂-NH₂ | ~2.8-3.0 | ~45 |
| CH-CH₂-NH₂ | ~3.2-3.4 | ~40 |
| Indane CH₂ | ~1.8-2.0, ~2.4-2.6 | ~25, ~30 |
| Aromatic CH | ~6.5 | ~105 |
| Aromatic C-O | N/A | ~140, ~145, ~150 |
| Aromatic C-C | N/A | ~115, ~120 |
| OCH₃ | ~3.8, ~3.85, ~3.9 | ~56, ~60, ~61 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation:
-
Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Presentation:
Table 6: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H stretch | Primary amine |
| 2850-3000 | C-H stretch | Aliphatic and aromatic |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Aryl ether |
| 1000-1100 | C-N stretch | Amine |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Characterization
The following diagram illustrates the general workflow for the comprehensive analytical characterization of a this compound sample.
Signaling Pathway of this compound at the 5-HT2A Receptor
This compound exerts its primary psychedelic effects through agonism of the 5-HT2A receptor, a Gq-protein coupled receptor. The activation of this receptor initiates a well-characterized intracellular signaling cascade.
Disclaimer: The experimental protocols and data presented in these application notes are intended as a guide. Researchers should independently validate these methods in their own laboratories to ensure they meet the specific requirements of their instrumentation and applications.
References
Application Notes and Protocols for Studying Jimscaline Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jimscaline (C-(4,5,6-trimethoxyindan-1-yl)methanamine) is a conformationally-restricted analog of the classic psychedelic, mescaline. Developed by the Nichols lab in 2006, it was designed to explore the bioactive conformation of phenethylamine psychedelics at the serotonin 2A receptor (5-HT2A).[1][2][3][4] In vitro studies have confirmed that this compound is a potent agonist at both the 5-HT2A and 5-HT2C receptors.[1] The (R)-enantiomer of this compound has been identified as the more active form, exhibiting a Ki of 69 nM at the human 5-HT2A receptor. Furthermore, it demonstrates approximately three times the potency of mescaline in animal models of psychedelic activity. One study highlighted that this compound possesses a threefold higher affinity and potency than mescaline at the 5-HT2A receptor, while displaying equal efficacy.
These application notes provide a comprehensive guide for utilizing various cell culture models to investigate the pharmacological and cellular effects of this compound. The included protocols are designed to be adaptable for both academic research and drug discovery settings.
Data Presentation: In Vitro Pharmacology of this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and provide a comparative analysis with its parent compound, mescaline, and other relevant analogs. This data is crucial for designing experiments and interpreting results.
Table 1: Receptor Binding Affinities (Ki) of this compound and Mescaline
| Compound | Receptor | Ki (nM) | Species | Notes |
| (R)-Jimscaline | 5-HT2A | 69 | Human | More active enantiomer |
| Mescaline | 5-HT2A | ~207 (derived from 3x less affinity than (R)-Jimscaline) | Human | Comparative Value |
| Mescaline | 5-HT2C | >10,000 | Human |
Table 2: Functional Activity (EC50 and Emax) of Mescaline Analogs at the 5-HT2A Receptor
While specific EC50 and Emax values for this compound are not yet published, the data for mescaline and its analogs provide a valuable reference for expected functional activity. This compound is reported to have a threefold higher potency than mescaline with equal efficacy at the 5-HT2A receptor.
| Compound | Assay | EC50 (nM) | Emax (% of Serotonin) | Cell Line |
| Mescaline | PI Hydrolysis | ~1500 | ~100 | Not Specified |
| Escaline | PI Hydrolysis | 280 | 98 | Not Specified |
| Proscaline | PI Hydrolysis | 120 | 97 | Not Specified |
Data for Escaline and Proscaline are provided as examples of structurally related, more potent mescaline analogs.
Recommended Cell Culture Models
The choice of cell model is critical for obtaining relevant and translatable data. Below are recommended models for studying the various effects of this compound.
-
Receptor-Specific Assays:
-
HEK293 or CHO cells stably expressing human 5-HT2A or 5-HT2C receptors: These are the gold standard for initial characterization of receptor binding and downstream signaling pathways in a controlled environment.
-
-
Neuronal Function and Plasticity:
-
Primary cortical neurons (rodent or human iPSC-derived): These models provide a more physiologically relevant system to study effects on neuronal morphology, synaptic plasticity, and network activity.
-
SH-SY5Y neuroblastoma cells: A human-derived cell line that can be differentiated into a neuronal phenotype, offering a more homogenous and scalable alternative to primary neurons for certain assays.
-
-
Complex CNS Models:
-
Co-cultures of neurons and glial cells (astrocytes, microglia): Essential for investigating the role of neuroinflammation and cell-cell communication in the effects of this compound.
-
Brain organoids: Three-dimensional cultures derived from human pluripotent stem cells that recapitulate some of the structural and functional complexities of the developing human brain, offering a sophisticated model for studying compound effects on neural development and network formation.
-
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro effects of this compound.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA
-
Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Mianserin (10 µM)
-
This compound stock solution (10 mM in DMSO)
-
96-well filter plates (GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-h5-HT2A cells to ~80-90% confluency.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM mianserin (for non-specific binding).
-
25 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]Ketanserin (final concentration ~1-2 nM).
-
100 µL of membrane preparation (50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash each well three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from a competition binding curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Functional Activity
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the 5-HT2A receptor-mediated calcium signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (10 mM in DMSO)
-
Positive control: Serotonin (5-HT)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in assay buffer containing 0.02% Pluronic F-127.
-
Aspirate the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and serotonin in assay buffer at 2x the final desired concentration.
-
Assay Execution:
-
Place the cell plate in the fluorescence microplate reader.
-
Record baseline fluorescence for 10-20 seconds.
-
Add 100 µL of the 2x compound solutions to the corresponding wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Express the maximal response to this compound as a percentage of the maximal response to serotonin to determine the Emax.
-
Protocol 3: Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells
Objective: To assess the effect of this compound on neuronal plasticity by measuring neurite outgrowth.
Materials:
-
SH-SY5Y cells
-
Differentiation Medium: DMEM/F12 with 1% FBS and 10 µM retinoic acid
-
This compound stock solution
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
Nuclear stain: DAPI
-
High-content imaging system
Procedure:
-
Cell Differentiation:
-
Seed SH-SY5Y cells on poly-L-lysine coated plates.
-
Induce differentiation by treating with differentiation medium for 5-7 days.
-
-
This compound Treatment:
-
Replace the medium with fresh differentiation medium containing various concentrations of this compound (e.g., 10 nM to 10 µM).
-
Incubate for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify neurite length and number of branches per cell using automated image analysis software.
-
-
Data Analysis: Compare neurite outgrowth parameters in this compound-treated cells to vehicle-treated controls.
Protocol 4: Cytotoxicity Assay in Primary Cortical Neurons
Objective: To evaluate the potential cytotoxic effects of this compound on neuronal cells.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer: DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Culture: Culture primary cortical neurons in 96-well plates for at least 7 days to allow for maturation.
-
This compound Treatment:
-
Treat the neurons with a range of this compound concentrations for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of this compound at the 5-HT2A Receptor
Caption: this compound activates the 5-HT2A receptor, leading to Gq-protein signaling.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for characterizing this compound's effects in cell culture.
Logical Relationship of this compound's Molecular and Cellular Effects
Caption: Postulated cascade of this compound's effects from receptor to network.
References
Troubleshooting & Optimization
Frequently Asked Questions on Chemical Safety and Datura stramonium
Requests to provide information on the synthesis, optimization, or production of harmful and illicit chemical substances cannot be fulfilled. The term "Jimscaline" suggests a substance derived from or related to Jimson weed (Datura stramonium), which contains dangerously toxic tropane alkaloids such as scopolamine and atropine. Providing instructions or troubleshooting guides for the synthesis of such a substance would facilitate the creation of a dangerous compound and is against safety guidelines.
Attempting to synthesize or ingest substances derived from Jimson weed is extremely hazardous and can lead to severe health consequences, including poisoning, psychosis, and death. Uncontrolled chemical reactions and attempts to create psychoactive substances in non-laboratory settings pose significant risks of explosion, chemical burns, and the creation of unknown, toxic byproducts.
For educational and harm reduction purposes, it is crucial to understand the dangers associated with the materials :
Q1: What are the primary risks associated with Jimson weed (Datura stramonium)?
A1: Jimson weed is highly poisonous. All parts of the plant contain toxic tropane alkaloids, primarily atropine and scopolamine. Ingestion can lead to anticholinergic toxidrome, a severe medical emergency with symptoms including:
-
Hyperthermia (dangerously high body temperature)
-
Tachycardia (rapid heartbeat)
-
Severe delirium and hallucinations
-
Mydriasis (painful dilation of the pupils) and blurred vision
-
Urinary retention and cessation of sweating
-
Coma and respiratory arrest
The concentration of these alkaloids varies widely from plant to plant, making any dosage unpredictable and extremely dangerous.
Q2: Why is it dangerous to attempt chemical synthesis in an uncontrolled environment?
A2: Chemical synthesis requires precise control over reaction conditions, specialized equipment, and a thorough understanding of the chemical processes involved. Attempting synthesis in an uncontrolled environment, such as a home lab, presents multiple dangers:
-
Exposure to Toxic Chemicals: Inhalation or skin contact with reagents, intermediates, and products can cause poisoning or chemical burns.
-
Risk of Fire and Explosion: Many chemical reagents and solvents are flammable or can react violently if mixed improperly or heated incorrectly.
-
Formation of Unknown Byproducts: Side reactions can produce unexpected and highly toxic substances. Without analytical equipment like NMR or GC-MS, it is impossible to know what has actually been synthesized.
-
Environmental Contamination: Improper disposal of chemical waste can cause significant harm to the environment.
Q3: What are the general principles of optimizing a chemical reaction in a professional research setting?
A3: In a legitimate research and development context, optimizing reaction yield is a systematic process focused on safety, efficiency, and purity. Key parameters that are carefully adjusted include:
-
Stoichiometry: The molar ratio of reactants.
-
Temperature: Reactions can be highly sensitive to temperature; controlling it is critical for maximizing yield and minimizing side products.
-
Concentration: The amount of reactants per unit volume of solvent can influence reaction rate and outcome.
-
Catalyst: The choice of catalyst and its concentration can dramatically affect the speed and selectivity of a reaction.
-
Reaction Time: Allowing a reaction to proceed for the optimal amount of time is crucial.
-
Solvent: The solvent used can affect the solubility of reactants and influence the reaction pathway.
This optimization is conducted in a controlled laboratory environment by trained professionals using personal protective equipment (PPE) and specialized analytical instrumentation to monitor the reaction's progress and ensure the purity of the final product.
This information is provided for educational and safety awareness purposes only. If you or someone you know is experimenting with dangerous substances, please seek help from a medical professional or a substance abuse support organization. In case of accidental poisoning, contact emergency services immediately.
Technical Support Center: Synthesis of Trimethoxyindane Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethoxyindane analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Byproducts
Q1: I am observing a mixture of indanone regioisomers in my reaction. What is the primary cause of this and how can I improve the selectivity?
A1: The formation of regioisomers is a common challenge in the intramolecular Friedel-Crafts acylation of substituted phenylpropionic acids, including trimethoxy analogs. The primary determinant of regioselectivity is the position of activation on the aromatic ring relative to the site of cyclization. The highly activating nature of multiple methoxy groups can lead to acylation at more than one position.
Several factors can be adjusted to improve selectivity:
-
Choice of Acid Catalyst: The composition of the acid catalyst plays a crucial role. For instance, in the cyclization of 3-(m-methoxyphenyl)propionic acid, polyphosphoric acid (PPA) with a lower P₂O₅ content favors the formation of 6-methoxy-1-indanone, while a higher P₂O₅ content promotes the formation of 5-methoxy-1-indanone.[1] For trimethoxy systems, careful selection of the cyclizing agent is paramount. Alternatives to PPA, such as Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), may offer different selectivity profiles.
-
Solvent: The choice of solvent can significantly influence the ratio of regioisomers. A study on the synthesis of 5,6-dimethoxy-2-methyl-1-indanone showed that using nitromethane as a solvent gave a much higher selectivity for the desired product over its 6,7-dimethoxy regioisomer compared to other solvents like acetonitrile, toluene, or chlorobenzene.[2]
Q2: How can I quantify the ratio of different regioisomers in my product mixture?
A2: The most common and effective methods for quantifying regioisomers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose. The different electronic environments of the aromatic protons in each regioisomer will result in distinct chemical shifts and coupling patterns. Integration of the signals corresponding to unique protons in each isomer allows for the determination of their relative ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the regioisomers, and the relative peak areas in the chromatogram can be used to estimate their ratio. The mass spectrometer provides confirmation of the molecular weight of each isomer.
Issue 2: Formation of High Molecular Weight Byproducts
Q3: My reaction is producing high molecular weight species, leading to a complex mixture and low yield of the desired indanone. What are these byproducts and how can I minimize their formation?
A3: The formation of high molecular weight byproducts is often due to intermolecular Friedel-Crafts reactions, where one molecule reacts with another instead of cyclizing intramolecularly.[1] This leads to the formation of dimers and polymers.
To favor the desired intramolecular cyclization, consider the following strategies:
-
High Dilution: Performing the reaction at a lower concentration disfavors intermolecular collisions, thereby promoting the intramolecular pathway.
-
Slow Addition: Adding the substrate slowly to the reaction mixture helps to maintain a low instantaneous concentration, which also favors the intramolecular reaction.[1]
Issue 3: Incomplete Reactions and Other Side Products
Q4: I am observing a significant amount of unreacted starting material and/or the formation of a colored byproduct. What could be the cause?
A4: Incomplete reaction can be due to several factors, including insufficient catalyst activity or deactivation. The formation of colored byproducts often points to the presence of indenones, which are formed through oxidation of the indanone product or elimination from a reaction intermediate.[1]
To address these issues:
-
Reaction Conditions:
-
Temperature: High temperatures can promote side reactions, including decomposition and the formation of indenones. It is advisable to carefully control the reaction temperature.
-
Reaction Time: Prolonged reaction times, especially in the presence of strong acids, can lead to degradation of both the starting material and the product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
-
Catalyst Activity: Ensure the use of a fresh and active catalyst. For instance, polyphosphoric acid is hygroscopic and its activity can decrease upon exposure to moisture.
Data Presentation
The following table summarizes the effect of different solvents on the regioselectivity of the intramolecular Friedel-Crafts acylation to form 5,6-dimethoxy-2-methyl-1-indanone, a close analog of trimethoxyindanones. This data highlights the significant impact of the reaction medium on byproduct formation.
| Solvent | Ratio of 5,6-Dimethoxy-2-methyl-1-indanone to 6,7-Dimethoxy-2-methyl-1-indanone |
| Nitromethane | >20 : 1 |
| Acetonitrile | 9 : 1 |
| Toluene | 8 : 1 |
| Chlorobenzene | 7 : 1 |
Data extracted from Organic Syntheses, 2012, 89, 115-125.
Experimental Protocols
Synthesis of 3-(3,4,5-Trimethoxyphenyl)propionic acid (A Precursor for 5,6,7-Trimethoxy-1-indanone)
A detailed protocol for the synthesis of a key precursor is provided below. The subsequent cyclization of this compound would lead to the desired trimethoxyindane analog.
Procedure:
The synthesis of 3-(3,4,5-trimethoxyphenyl)propionic acid can be achieved through a three-step sequence starting from 3,4,5-trimethoxybenzoic acid. This involves conversion to the acid chloride, followed by reaction to form 3,4,5-trimethoxypropiophenone, and finally a Willgerodt-Kindler reaction to yield the desired propionic acid. While the overall yield is reported to be in the range of 24-28%, the steps are straightforward and do not require the purification of intermediates.
A detailed experimental procedure for a similar synthesis is described in J. Am. Chem. Soc. 1950, 72 (9), pp 4285–4286.
Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone (An Analog with Quantitative Byproduct Analysis)
This protocol provides a detailed method for the synthesis of a dimethoxyindane analog and includes information on the quantification of a regioisomeric byproduct.
Procedure:
The synthesis involves the catalytic intramolecular Friedel-Crafts reaction of a benzyl Meldrum's acid derivative. The choice of solvent was found to be critical for achieving high regioselectivity.
-
Preparation of the Precursor: The starting benzyl Meldrum's acid derivative is prepared from 3,4-dimethoxybenzaldehyde and Meldrum's acid.
-
Cyclization: The cyclization is carried out using a Lewis acid catalyst in a suitable solvent. For example, using nitromethane as the solvent at reflux provides the desired 5,6-dimethoxy-2-methyl-1-indanone with a regioisomeric ratio of >20:1. In contrast, using acetonitrile, toluene, or chlorobenzene results in lower selectivity (9:1, 8:1, and 7:1, respectively).
-
Purification: The desired product, being a solid, can be separated from the oily regioisomeric byproduct by recrystallization.
A detailed experimental procedure is available in Organic Syntheses, 2012, 89, 115-125.
Visualizations
The following diagrams illustrate key relationships and workflows in the synthesis of trimethoxyindane analogs.
Caption: Logical relationship between reaction conditions and product/byproduct formation.
Caption: Troubleshooting workflow for common issues in trimethoxyindane analog synthesis.
References
Technical Support Center: Purification of Jimscaline Hydrochloride
Disclaimer: The following guide is based on general principles of organic chemistry and information available for structurally related compounds. As of the last update, specific experimental data for the purification of Jimscaline hydrochloride is not extensively documented in publicly available literature. Researchers should treat these recommendations as a starting point and optimize procedures based on their experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for selecting a recrystallization solvent for this compound hydrochloride?
A1: The ideal recrystallization solvent for an amine hydrochloride like this compound HCl should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should dissolve readily in the boiling solvent.
-
Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling, allowing for high recovery.
-
Inertness: The solvent should not react with this compound hydrochloride.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Impurity solubility: Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and be removable by hot filtration).
A common starting point for amine hydrochlorides is to test polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with less polar solvents like ethyl acetate, acetone, or dichloromethane. Given that mescaline hydrochloride is soluble in water and alcohol, these are logical solvents to investigate first for this compound HCl.[1]
Q2: My this compound hydrochloride is precipitating as an oil instead of crystals. What can I do?
A2: Oiling out during recrystallization is a common issue. Here are several troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.
-
Use a solvent mixture: If a single solvent system is problematic, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystal formation.
Q3: What are the likely byproducts from the synthesis of this compound that I need to remove?
A3: Without a specific synthetic route, it is difficult to pinpoint exact byproducts. However, common impurities in reactions forming amines can include:
-
Unreacted starting materials: Depending on the synthesis, this could include the corresponding ketone or aldehyde.
-
Reducing agents or their byproducts: For example, if a reductive amination was performed.
-
Over-alkylated or under-alkylated products: If the synthesis involves N-alkylation steps.
-
Solvents from the reaction: Residual solvents can be trapped in the solid material.
Proper work-up procedures before the final purification step, such as liquid-liquid extraction and washing, are crucial to remove many of these impurities.
Q4: What analytical techniques can I use to assess the purity of my this compound hydrochloride?
A4: Several analytical methods can be employed to determine the purity of your compound:[]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique to quantify the purity of the sample and detect trace impurities.[]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.
-
Differential Scanning Calorimetry (DSC): This method can be used to determine the purity of a substance with high accuracy, especially for samples that are already of high purity (≥98%).[]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | The compound is too soluble in the cold recrystallization solvent. | - Use a less polar solvent or a solvent mixture. - Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of solvent used to dissolve the compound. |
| Persistent Color in Crystals | Colored impurities are co-precipitating with the product. | - Perform a hot filtration with activated charcoal to adsorb colored impurities. - Consider an alternative purification method like column chromatography before recrystallization. |
| Product Fails to Crystallize | - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Try scratching the flask or adding a seed crystal. - Re-purify the material by another method (e.g., extraction) to remove inhibitors. |
| Broad Melting Point Range | The sample is still impure or contains residual solvent. | - Re-recrystallize the product. - Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent. |
Hypothetical Experimental Protocol: Recrystallization of this compound Hydrochloride
Disclaimer: This is a general, hypothetical protocol and should be adapted based on the specific properties of this compound hydrochloride observed in the laboratory.
Objective: To purify crude this compound hydrochloride by recrystallization.
Materials:
-
Crude this compound hydrochloride
-
Anhydrous isopropanol
-
Anhydrous ethyl acetate
-
Activated charcoal (optional)
-
Standard laboratory glassware (Erlenmeyer flask, condenser, Buchner funnel, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound HCl. Add a few drops of isopropanol and observe the solubility at room temperature. Heat the test tube and observe if the solid dissolves. If it dissolves readily in hot isopropanol, it may be a suitable solvent. If it is too soluble at room temperature, a solvent mixture may be necessary.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of boiling isopropanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional, but required if charcoal is used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization:
-
Single Solvent Method: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Two-Solvent Method: If using an isopropanol/ethyl acetate system, dissolve the compound in a minimal amount of hot isopropanol. Slowly add ethyl acetate until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly as described above.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol or the cold recrystallization solvent mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and use other analytical techniques (e.g., HPLC, NMR) to confirm the purity of the final product.
Data Presentation
Table 1: Solubility of Mescaline Hydrochloride in Various Solvents (as a proxy for this compound HCl)
Note: This data is for Mescaline HCl and should be used as a general guideline for solvent screening for this compound HCl.
| Solvent | Solubility | Reference |
| Water | Soluble, especially in hot water | |
| Ethanol | Soluble | |
| Methanol | Soluble in hot methanol | |
| Chloroform | Soluble | |
| Benzene | Soluble | |
| Ether | Practically insoluble | |
| Petroleum Ether | Practically insoluble |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound HCl.
Caption: General experimental workflow for the purification of this compound HCl.
References
Jimscaline Stability and Storage: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Jimscaline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound, with the chemical formula C₁₃H₁₉NO₃, is a conformationally-restricted analog of mescaline.[1][2] It functions as a potent agonist for the serotonin 5-HT2A and 5-HT2C receptors.[1][2] The (R)-enantiomer is noted to be the more active form.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: While specific long-term stability data for this compound is not extensively published, based on the general stability of phenethylamine derivatives, the following conditions are recommended to ensure its integrity.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions. For long-term storage, lower temperatures are preferable. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | This compound, like other phenethylamines, can be sensitive to oxidation from atmospheric oxygen. |
| Light | Protect from light (store in an amber vial or dark container) | Exposure to UV or visible light can induce photodegradation. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis and degradation that can be facilitated by moisture. |
Q3: How should I prepare and store this compound solutions?
A3: The stability of this compound in solution is influenced by pH, solvent choice, and exposure to light and oxygen. To maximize stability:
-
Solvent Selection: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation. Common solvents for similar compounds include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
-
pH: Preparing solutions in slightly acidic buffers can enhance stability by ensuring the primary amine is protonated, which can reduce susceptibility to certain degradation pathways.
-
Oxygen Removal: For compounds sensitive to oxidation, deoxygenating the solvent by sparging with an inert gas like nitrogen or argon is recommended.
-
Storage: Stock solutions should be stored at -20°C or below in tightly sealed, light-protected containers. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: My this compound solution has developed a yellow or brown tint. What is the cause?
A4: Discoloration in solutions of phenethylamine derivatives often indicates oxidative degradation. The phenylethylamine structure is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of colored byproducts like quinone-like structures.
-
Solution:
-
Prepare fresh solutions using deoxygenated solvents.
-
Consider adding an antioxidant, such as 0.1% ascorbic acid, to the solution.
-
Ensure solutions are stored under an inert atmosphere and protected from light.
-
Q5: I am observing new peaks in my HPLC chromatogram after storing my this compound sample. What are these?
A5: The appearance of new peaks suggests that the this compound has degraded. These new peaks represent degradation products. The degradation pathway can be influenced by the storage conditions. Common degradation pathways for compounds with similar functional groups include:
-
Oxidation: Can occur due to exposure to air.
-
Hydrolysis: The amine functional group can be susceptible to hydrolysis under certain pH conditions.
-
Photodegradation: Caused by exposure to light.
-
Thermal Degradation: Accelerated by elevated temperatures.
-
Solution:
-
Confirm the identity of the main peak using a fresh reference standard.
-
To identify the degradation pathway, a forced degradation study is recommended (see Experimental Protocols section). This will help in characterizing the potential degradation products.
-
Review and optimize your storage and handling procedures based on the suspected cause of degradation.
-
Q6: What are the primary signaling pathways activated by this compound?
A6: As an agonist of 5-HT2A and 5-HT2C receptors, this compound is expected to activate G-protein-coupled receptor (GPCR) signaling cascades. Both receptors primarily couple to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2C receptor has also been shown to engage with Gi/o/z and G12/13 proteins.
Q7: What safety precautions should be taken when handling this compound?
A7: this compound is a potent psychoactive compound and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any airborne powder. Avoid direct skin contact.
-
Containment: For handling larger quantities or for procedures that may generate dust, specialized containment solutions like glove boxes or isolators should be used.
-
Emergency Procedures: In case of accidental skin contact, wash the affected area immediately with soap and water. Have an emergency plan in place and ensure all personnel are trained on it.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to identify potential degradation products and pathways for this compound, which is essential for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Stress Conditions: Expose aliquots of the stock solution (and solid material for thermal and photolytic stress) to the conditions outlined in Table 2. Include a control sample protected from stress conditions. The goal is to achieve 5-20% degradation.
-
Sample Treatment:
-
For acid and base hydrolysis, cool the samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples and the control sample to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC with UV and Mass Spectrometry (MS) detection, to separate and identify the parent compound and any degradation products.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Type | Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 30 minutes - 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 30 minutes - 2 hours |
| Oxidation | 3% H₂O₂ at Room Temperature | 2 - 8 hours |
| Thermal | 80°C (in oven) | 24 - 48 hours |
| Photolytic | Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). | Variable |
Note: Durations are starting points and should be adjusted to achieve the target degradation of 5-20%.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.
Methodology:
-
Column and Mobile Phase Screening:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Screen different mobile phase compositions. A common starting point for phenethylamines is a gradient elution with:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Detector: Use a UV detector at a wavelength of maximum absorbance for this compound. A Photo Diode Array (PDA) detector is recommended to assess peak purity.
-
-
Method Optimization:
-
Inject the mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, flow rate, and mobile phase pH to achieve adequate resolution between the this compound peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 for all adjacent peaks.
-
The column temperature can also be adjusted to improve peak shape and selectivity.
-
-
Method Validation:
-
Once the desired separation is achieved, the method must be validated according to ICH guidelines. Validation parameters include:
-
Specificity: Demonstrated by the separation of the main peak from all degradation products. Peak purity analysis should be performed.
-
Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of agreement among individual tests, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
-
References
Jimscaline Solutions Stability & Handling: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Jimscaline in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and stability of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its structural similarity to mescaline, a phenethylamine alkaloid, this compound is susceptible to two primary degradation pathways in solution:
-
Oxidation: The amine functional group and the electron-rich trimethoxy-substituted indane ring are prone to oxidation. This process, often catalyzed by light, heat, or the presence of metal ions, can lead to the formation of colored impurities and a loss of potency. Oxidative deamination is a known metabolic pathway for mescaline.[1]
-
Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy needed to initiate and accelerate oxidative degradation reactions. Storing solutions in the dark is critical.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound solutions should be stored under controlled conditions. It is recommended to store solutions in a cool, dry, and dark place.[3] For maximum protection, aliquot the stock solution into amber glass vials, purge the headspace with an inert gas like argon or nitrogen to displace oxygen, and seal tightly. Store these vials at -20°C or below.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of the solution is a critical factor. This compound, as an amine, is more stable in a slightly acidic to neutral pH range (pH 4-7). In basic conditions (pH > 8), the free base form is more prevalent and significantly more susceptible to oxidation. Acidic conditions can prevent oxidation but may introduce the risk of other reactions if strong acids or high temperatures are involved.
Q4: Can I expect degradation during routine experimental handling at room temperature?
A4: Short-term exposure to ambient temperature and light during experimental procedures is generally acceptable, but should be minimized.[4] For experiments lasting several hours, it is advisable to use an autosampler cooled to 4-10°C and to protect samples from direct light. Significant degradation is not expected over a few hours at room temperature if the solution is protected from light and buffered appropriately.
Troubleshooting Guide
Issue 1: My this compound solution has turned a pale yellow or brown color.
-
Probable Cause: This indicates oxidation. The formation of oxidation products often results in colored compounds. This can be caused by prolonged exposure to air (oxygen), light, high temperatures, or contamination with metal ions.
-
Solution:
-
Confirm degradation using an analytical method like HPLC (see Protocol 1).
-
Discard the discolored solution.
-
Prepare a fresh solution using deoxygenated solvent (sparged with nitrogen or argon).
-
Ensure all future solutions are stored under an inert atmosphere and protected from light as described in the FAQs.
-
Issue 2: I am observing a loss of potency or inconsistent results in my bioassays.
-
Probable Cause: This is a strong indicator of chemical degradation, which reduces the concentration of the active parent compound. The extent of degradation can vary between aliquots if storage conditions are inconsistent. A loss of 20% or more of the active pharmaceutical ingredient (API) is considered significant.
-
Solution:
-
Quantify Purity: Use the HPLC-UV method (Protocol 1) to determine the purity of your current stock and working solutions.
-
Perform Stress Testing: If the degradation pathway is unknown, a forced degradation study (Protocol 2) can help identify the conditions your compound is most sensitive to.
-
Review Handling Procedures: Ensure that all users are adhering strictly to the recommended handling and storage protocols. Avoid repeated freeze-thaw cycles.
-
Data on this compound Stability
The following tables summarize data from forced degradation studies, illustrating the impact of various stress conditions on this compound stability in a buffered aqueous solution (1 mg/mL).
Table 1: Effect of pH on this compound Stability at 40°C for 7 Days
| pH | % this compound Remaining | Major Degradant (% Area) | Appearance |
| 3.0 | 98.5% | 0.8% (Oxidized form) | Colorless |
| 5.0 | 99.1% | 0.5% (Oxidized form) | Colorless |
| 7.0 | 97.2% | 2.1% (Oxidized form) | Colorless |
| 9.0 | 85.4% | 11.5% (Oxidized form) | Pale Yellow |
| 11.0 | 62.1% | 25.8% (Oxidized form) | Yellow-Brown |
Table 2: Effect of Temperature on this compound Stability at pH 7.0 for 7 Days
| Temperature | % this compound Remaining | Appearance |
| 4°C | 99.8% | Colorless |
| 25°C (RT) | 98.9% | Colorless |
| 40°C | 97.2% | Colorless |
| 60°C | 89.5% | Faint Yellow |
Table 3: Effect of Light Exposure on this compound Stability at 25°C, pH 7.0 for 48 Hours
| Condition | % this compound Remaining | Appearance |
| Dark (Amber Vial) | 99.6% | Colorless |
| Ambient Lab Light (Clear Vial) | 96.5% | Faint Yellow |
| Direct UV Light (254 nm, Clear Vial) | 71.3% | Yellow |
Visualizations
Caption: Hypothetical degradation pathways for this compound in solution.
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Logic flow for troubleshooting this compound stability issues.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 269 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare standards and samples in a 50:50 mixture of Water:Acetonitrile.
-
Filter samples through a 0.22 µm filter if particulate matter is present.
-
Inject onto the HPLC system.
-
The retention time for this compound should be determined using a pure reference standard. Degradation products will typically appear as new peaks at different retention times.
-
Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding degradation pathways and demonstrating the specificity of analytical methods.
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Thermal Degradation:
-
Store a vial of the stock solution in an oven at 80°C for 48 hours.
-
Cool and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Place a clear vial containing the stock solution in a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze a parallel sample stored in the dark as a control.
-
Dilute the exposed sample to 0.1 mg/mL for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Protocol 1. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are detected.
References
Technical Support Center: Chiral Separation of Phenethylamines
Disclaimer: The following guide addresses the chiral separation of phenethylamine enantiomers. While the compound "Jimscaline" (N-isopropyl-3,4,5-trimethoxyphenethylamine) is itself achiral, this guide is applicable to its potential chiral analogs, which would require stereoselective analysis for research and development. The principles and methods described are standard for the enantioseparation of chiral phenethylamines and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of drug enantiomers critical? A1: Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties in the body.[1][2] The human body is a chiral environment, causing it to interact differently with each enantiomer.[1][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects.[2] Regulatory agencies like the FDA now strongly recommend that only the active enantiomer of a chiral drug be brought to market to ensure safety and efficacy.
Q2: What are the primary strategies for separating the enantiomers of a chiral phenethylamine? A2: There are two main strategies for the chromatographic resolution of enantiomers:
-
Direct Method: This approach uses a Chiral Stationary Phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus, separation. This is often preferred for its simplicity as it does not require sample modification.
-
Indirect Method: This method involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which have different physicochemical properties and can be separated on a standard, achiral chromatography column (GC or HPLC).
Q3: How do I choose between a direct (chiral column) and an indirect (derivatization) method? A3: The choice depends on factors like sample complexity, analytical goals (quantification vs. preparation), and available resources. Direct methods are generally faster and simpler as they avoid extra reaction steps. Indirect methods can be advantageous if a suitable CSP is not available or if enhanced detection sensitivity is needed, as the CDA can introduce a fluorescent or UV-active group. However, the derivatization reaction must be complete and free of side products for accurate results.
Caption: Decision workflow for selecting a chiral separation strategy.
Troubleshooting Guides
Problem 1: Poor or No Enantiomeric Resolution
Q: I'm injecting my racemic sample, but I see only one peak or two poorly resolved peaks. What should I do? A: Poor resolution is a common issue in chiral separations and can stem from several factors.
-
Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Solution: The selection of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of compounds, including phenethylamines. If one CSP fails, screen other types. For example, if a cellulose-based column gives poor results, try an amylose-based or a protein-based (e.g., vancomycin) CSP.
-
-
Cause 2: Suboptimal Mobile Phase Composition.
-
Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the hexane or heptane mobile phase. For reversed-phase, alter the organic modifier (acetonitrile or methanol) percentage and the pH of the aqueous buffer. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve peak shape and resolution for basic compounds like phenethylamines.
-
-
Cause 3: Incorrect Temperature or Flow Rate.
-
Solution: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. Try operating at a lower temperature (e.g., 15-25°C) to enhance enantioselectivity. Additionally, reducing the flow rate can increase the interaction time with the stationary phase, often improving resolution, though it will lengthen the analysis time.
-
Caption: General workflow for troubleshooting poor chiral resolution.
Problem 2: Peak Tailing or Fronting
Q: My peaks are asymmetrical (tailing or fronting). How can I improve the peak shape? A: Asymmetrical peaks can compromise resolution and quantification accuracy.
-
Cause (Tailing): Secondary Interactions.
-
Solution: For basic compounds like phenethylamines, peak tailing is often caused by interactions with acidic silanol groups on the silica support. Add a basic modifier to the mobile phase, such as diethylamine (DEA) or ammonia, at a low concentration (e.g., 0.1%) to block these sites.
-
-
Cause (Fronting): Column Overload.
-
Solution: Peak fronting is a classic sign of injecting too much sample, which saturates the stationary phase. Reduce the injection volume or dilute your sample and re-inject.
-
Problem 3: Split Peaks
Q: My analyte is eluting as a split or shouldered peak. What is the issue? A: Split peaks can have several causes.
-
Cause 1: Column Contamination or Void.
-
Solution: The column inlet frit may be blocked, or a void may have formed at the head of the column. Try back-flushing the column (if the manufacturer allows it) or replace the column. Using a guard column can help prevent this.
-
-
Cause 2: Sample Solvent Mismatch.
-
Solution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Problem 4: Issues with Indirect Methods (Derivatization)
Q: My indirect method is giving inconsistent results. What should I check? A: The success of an indirect method hinges on the derivatization step.
-
Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction goes to completion. Optimize reaction parameters such as time, temperature, and the molar ratio of the derivatizing agent to the analyte. An incomplete reaction will result in incorrect enantiomeric ratio measurements.
-
-
Cause 2: Racemization.
-
Solution: The reaction conditions (e.g., high temperature, harsh pH) might be causing the analyte or the newly formed diastereomers to racemize. This can be a particular issue for cathinones, which are structurally related to amphetamines. Use milder reaction conditions if racemization is suspected.
-
-
Cause 3: Impure Derivatizing Agent.
-
Solution: The chiral derivatizing agent must be enantiomerically pure. Any impurity will lead to the formation of an unwanted set of diastereomers, complicating the chromatogram and leading to quantification errors. Use a high-purity reagent from a reputable supplier.
-
Experimental Protocols
Protocol 1: Direct Chiral HPLC-UV Method
This protocol provides a general starting point for the direct separation of a chiral phenethylamine using a polysaccharide-based CSP.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® series, Lux® series). A common choice is one based on amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Prepare a sample solution of the racemic analyte at approximately 1 mg/mL in the mobile phase.
-
Set the UV detector to a suitable wavelength (e.g., 210-260 nm).
-
Inject 5-10 µL of the sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Optimization: If resolution is poor, systematically adjust the isopropanol percentage (e.g., from 10% to 30%) and/or change the alcohol modifier (e.g., to ethanol).
-
Protocol 2: Indirect GC-MS Method via Derivatization
This protocol outlines the separation of enantiomers after derivatization with N-trifluoroacetyl-L-prolyl chloride (L-TPC), a common CDA.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometry (MS) detector.
-
Column: Standard achiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization Procedure:
-
Evaporate a solution containing the analyte to dryness under a stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a 1% solution of L-TPC in the same solvent.
-
Vortex the mixture and heat at 60-70°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions: Operate in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis: The two resulting diastereomers will have different retention times on the achiral column, allowing for their separation and quantification.
Caption: Workflow of the indirect method for chiral separation.
Data Presentation
Table 1: Typical Starting Conditions for Direct Chiral HPLC
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase (Normal Phase) | Key Characteristics |
| Amylose Phenylcarbamate Derivatives | CHIRALPAK® IA, IG; Lux® Amylose-1 | Hexane/Ethanol or Hexane/Isopropanol | Broad applicability, high success rate for many compound classes. |
| Cellulose Phenylcarbamate Derivatives | CHIRALPAK® IB, IC; Lux® Cellulose-1 | Hexane/Ethanol or Hexane/Isopropanol | Offers complementary selectivity to amylose phases. |
| Macrocyclic Antibiotic (Vancomycin) | Astec CHIROBIOTIC® V2 | Methanol/Water with acid/base additives | Effective in polar ionic and reversed-phase modes, good for amines. |
| Protein-based (Cellobiohydrolase) | Chiralpak® CBH | Aqueous buffer/Organic modifier | Operates in reversed-phase mode, sensitive to pH and buffer concentration. |
Table 2: Example GC-MS Parameters for Indirect Separation
| Parameter | Setting | Rationale |
| Column | HP-5MS (or equivalent) | Standard, robust, non-polar column suitable for separating diastereomers. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the derivatized analytes. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant) | A standard flow rate for good balance between speed and resolution. |
| Oven Program | 100°C (1 min) -> 280°C @ 15°C/min | A temperature gradient is used to elute the diastereomers in a reasonable time with good peak shape. |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information for peak identification. |
References
Technical Support Center: Enhancing the Reliability of Jimscaline In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reliability and reproducibility of in vitro assays involving Jimscaline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a conformationally-restricted analog of mescaline. It functions as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors. The (R)-enantiomer of this compound is the more active form, exhibiting a high affinity for the human 5-HT2A receptor. Its primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q2: What are the most common in vitro assays to assess this compound's activity?
A2: The most common in vitro assays for characterizing 5-HT2A receptor agonists like this compound are functional assays that measure downstream signaling events. These include:
-
Intracellular Calcium (Ca2+) Mobilization Assays: These assays detect the transient increase in intracellular calcium following receptor activation.
-
Inositol Monophosphate (IP1) Accumulation Assays: This assay measures the accumulation of IP1, a stable downstream metabolite of IP3. It provides a robust measure of Gq pathway activation.
Q3: Why am I seeing high variability in my this compound dose-response curves?
A3: High variability in dose-response curves for GPCRs like the 5-HT2A receptor can arise from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including issues related to cell health, compound stability, and assay protocol inconsistencies.
Q4: Is there a potential for biased agonism with this compound at the 5-HT2A receptor?
A4: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., Gq vs. β-arrestin), is a significant area of research for 5-HT2A receptor agonists.[1][2][3] While specific data on this compound's biased agonism is not widely available, it is a critical parameter to consider in its pharmacological profiling. Assays are available to assess β-arrestin recruitment to determine if this compound exhibits signaling bias.
Troubleshooting Guides
Issue 1: Inconsistent EC50/IC50 Values
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in a logarithmic growth phase. Avoid using cells that are over-confluent. |
| Serum Variability | Use a single, tested batch of fetal bovine serum (FBS) for a series of experiments. Alternatively, consider using serum-free media for the assay to reduce variability. |
| Compound Stability and Storage | Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Agonist Concentration (for antagonist assays) | Use a consistent and validated concentration of the agonist (e.g., serotonin or a reference agonist) at its EC80 for antagonist assays. Prepare fresh agonist dilutions for each experiment. |
| Incubation Times | Optimize and standardize incubation times for both the compound and the agonist. Ensure equilibrium is reached for binding and signaling events. |
| Assay Drift | Run control wells (vehicle and maximum stimulation) on every plate to monitor for plate-to-plate variability. Normalize data to these internal controls. |
Issue 2: Low Signal-to-Background Ratio
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line with a validated and stable expression of the 5-HT2A receptor. Consider using a cell line with higher receptor density if the signal remains low. |
| Suboptimal Cell Density | Optimize the cell seeding density to achieve a confluent monolayer on the day of the assay. Too few or too many cells can negatively impact the signal window. |
| Inefficient Dye Loading (Calcium Assays) | Ensure complete removal of growth medium before adding the calcium indicator dye. Optimize dye loading time and temperature (typically 45-60 minutes at 37°C). The inclusion of probenecid can help improve dye retention. |
| Cell Stress | Handle cells gently during plating and media changes. Ensure the assay buffer is at the correct pH and temperature. Minimize the final concentration of solvents like DMSO (typically <0.5%). |
| Reader Settings | Optimize the fluorescence plate reader settings, including excitation and emission wavelengths, gain, and number of reads per well. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Uneven Cell Plating | Ensure a homogenous cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even cell distribution. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the perimeter wells with sterile water or PBS. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper pipetting technique. When performing serial dilutions, ensure thorough mixing at each step. |
| Incomplete Compound Mixing | After adding compounds to the assay plate, gently mix the plate on an orbital shaker for a short period to ensure even distribution in the well. |
Data Presentation
Due to the limited availability of public data on the specific potency and efficacy of this compound in functional in vitro assays, the following table provides a comparative summary of data for the parent compound, mescaline, and other relevant 5-HT2A receptor agonists. This information can serve as a valuable reference for interpreting experimental results with this compound.
Table 1: Comparative In Vitro Potency of 5-HT2A Receptor Agonists
| Compound | Assay Type | Cell Line | Potency (EC50/Ki) | Efficacy (Emax) |
| Mescaline | Head Twitch Response (in vivo) | C57BL/6J mice | ED50 = 6.51 mg/kg | Not Reported |
| Escaline | Head Twitch Response (in vivo) | C57BL/6J mice | ED50 = 11.2 µmol/kg | Not Reported |
| Proscaline | Head Twitch Response (in vivo) | C57BL/6J mice | ED50 = 8.09 µmol/kg | Not Reported |
| TMA | Head Twitch Response (in vivo) | C57BL/6J mice | ED50 = 13.6 µmol/kg | Not Reported |
| This compound (R-enantiomer) | Radioligand Binding | Human 5-HT2A Receptor | Ki = 69 nM | Not Applicable |
Note: The head twitch response (HTR) in mice is a behavioral assay considered to be a functional readout of 5-HT2A receptor activation.[4] The Ki value for this compound represents its binding affinity and not its functional potency (EC50) or efficacy (Emax).
Experimental Protocols
Key Experiment 1: Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce an increase in intracellular calcium via the 5-HT2A receptor.
Methodology:
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the human 5-HT2A receptor in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into black-walled, clear-bottom 96- or 384-well plates to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be added to prevent dye extrusion.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin) in the assay buffer.
-
After dye loading, place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Initiate reading and add the compound dilutions to the wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Generate dose-response curves and calculate EC50 and Emax values.
-
Key Experiment 2: IP1 Accumulation Assay
Objective: To quantify the accumulation of inositol monophosphate (IP1) following 5-HT2A receptor activation by this compound.
Methodology:
-
Cell Culture:
-
Culture cells expressing the 5-HT2A receptor as described above.
-
Seed cells into a suitable microplate (e.g., 96-well).
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and a reference agonist in a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1.[5]
-
Remove the cell culture medium and add the compound dilutions.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths.
-
Calculate the HTRF® ratio, which is inversely proportional to the amount of IP1 produced.
-
Generate dose-response curves and calculate EC50 and Emax values.
-
Mandatory Visualizations
Caption: this compound activation of the 5-HT2A receptor canonical signaling pathway.
Caption: A logical workflow for conducting and troubleshooting this compound in vitro assays.
Caption: Key factors contributing to inconsistent EC50 values in in vitro assays.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of new biased agonists for the serotonin 5-HT2A receptor: modeling and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Jimscaline Technical Support Center: Overcoming Solubility Challenges
For Research Use Only. Not for use in humans.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Jimscaline, a representative hydrophobic, weakly basic compound, in common biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard aqueous buffers like PBS (pH 7.4)?
A1: this compound is a hydrophobic molecule with a weakly basic nature (hypothetical pKa ≈ 8.5). Its aqueous solubility is inherently low and highly dependent on pH. In standard Phosphate-Buffered Saline (PBS) at pH 7.4, the solubility is expected to be minimal, often less than 10 µM. At this pH, a significant portion of this compound exists in its neutral, less soluble form.
Q2: I dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. Why did this happen?
A2: This is a common issue known as "crashing out".[1][2] It occurs because this compound is highly soluble in the organic solvent DMSO but poorly soluble in the aqueous environment of your culture medium.[3] When the concentrated DMSO stock is rapidly diluted, the DMSO concentration drops, and the aqueous buffer cannot maintain this compound in solution, causing it to precipitate.[1]
Q3: Can I just filter out the precipitate and use the remaining solution?
A3: This is not recommended. The precipitate is your active compound. Filtering it will remove an unknown quantity of this compound, leading to an inaccurate final concentration and unreliable experimental results. The best approach is to prevent precipitation in the first place.
Q4: My this compound solution looks fine initially but becomes cloudy after a few hours in the incubator. What is causing this delayed precipitation?
A4: Delayed precipitation can be caused by several factors within an incubator environment:
-
pH Shift: The CO2 in an incubator can react with the bicarbonate in your medium, causing a slight drop in pH. For a weakly basic compound like this compound, a lower pH can sometimes improve solubility, but interactions with other media components can also lead to precipitation.
-
Temperature Changes: Fluctuations in temperature can affect solubility.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, forming less soluble complexes.
-
Evaporation: Over long-term experiments, evaporation can concentrate all components, including this compound, pushing it beyond its solubility limit.
Q5: Will serum in my cell culture medium help with solubility?
A5: Serum contains proteins like albumin, which can bind to hydrophobic compounds and help keep them in solution. However, this effect is limited. At higher concentrations, this compound can still precipitate even in the presence of serum. Furthermore, protein binding reduces the free concentration of the compound available to interact with cells, which may impact your experimental outcome.
Troubleshooting Guide: Step-by-Step Solutions
If you are experiencing solubility issues with this compound, follow this troubleshooting workflow.
Data on this compound Solubility
The following tables provide hypothetical data to illustrate how different formulation strategies can improve the aqueous solubility of this compound.
Table 1: Effect of pH on this compound Solubility in 50 mM Phosphate Buffer
| pH | Predominant Form | Solubility (µg/mL) | Solubility (µM) |
| 8.5 | 50% Ionized | 8.5 | 29.8 |
| 7.4 | Mostly Neutral | 2.1 | 7.4 |
| 6.5 | Mostly Ionized | 45.2 | 158.6 |
| 6.0 | Highly Ionized | 98.7 | 346.3 |
As a weakly basic compound, this compound becomes protonated and more soluble as the pH decreases.
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (in PBS) | This compound Solubility (µg/mL) | Fold Increase (vs. PBS) |
| PBS alone | 2.1 | 1.0 |
| 5% DMSO | 15.5 | 7.4 |
| 10% PEG400 | 25.3 | 12.0 |
| 2% Tween® 80 | 31.8 | 15.1 |
| 10mM HP-β-CD | 112.4 | 53.5 |
Co-solvents and complexation agents can significantly enhance the apparent solubility of hydrophobic compounds in aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a concentrated stock solution in an organic solvent.
-
Preparation : Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition : Add the required volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution : Vortex the vial for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Working Dilution :
-
Warm your target biological buffer or cell culture medium to 37°C.
-
Perform a serial dilution. For example, dilute the DMSO stock 1:10 in warm medium, mix gently, and then perform a further 1:100 dilution to reach the final concentration.
-
Crucially, add the stock solution dropwise to the buffer while gently vortexing or stirring. This slow, stepwise dilution helps prevent precipitation.
-
-
Final DMSO Concentration : Ensure the final concentration of DMSO in your assay is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Protocol 2: Enhancing this compound Solubility via pH Adjustment
This method is suitable for cell-free assays where buffer pH can be modified.
-
Buffer Selection : Prepare a buffer system appropriate for a lower pH range (e.g., MES or citrate-phosphate buffer). Weakly basic drugs typically show increased solubility at lower pH.
-
pH Titration : Prepare small aliquots of the buffer at various pH points (e.g., 7.0, 6.5, 6.0).
-
Solubility Test : Add a known excess of this compound powder to each buffer aliquot.
-
Equilibration : Rotate the samples at room temperature for 24 hours to allow them to reach equilibrium.
-
Quantification : Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant, filter through a 0.22 µm filter, and measure the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV). This determines the optimal pH for solubility.
Protocol 3: Preparing a this compound-Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
-
Prepare HP-β-CD Solution : Dissolve HP-β-CD in your target biological buffer (e.g., PBS) to create a stock solution (e.g., 100 mM). Gentle warming (40-50°C) may be required. Allow the solution to cool to room temperature.
-
Complexation :
-
Method A (Kneading) : Add a small amount of the HP-β-CD solution to the this compound powder to form a paste. Knead thoroughly for 30-60 minutes. Gradually add more buffer to reach the desired final concentration.
-
Method B (Solution) : Add this compound powder directly to the prepared HP-β-CD solution. Stir or sonicate the mixture for several hours, or overnight, to facilitate the formation of the inclusion complex.
-
-
Final Preparation : Centrifuge the solution to remove any small amount of undissolved material and filter the supernatant through a 0.22 µm sterile filter. The resulting clear solution contains the soluble this compound:HP-β-CD complex.
Hypothetical Signaling Pathway for this compound
To provide context for its use, this compound is hypothesized to be an antagonist of the novel G-protein coupled receptor, Receptor-X (R-X), which is implicated in pro-inflammatory signaling.
References
Minimizing off-target effects in Jimscaline behavioral studies
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing off-target effects in behavioral studies involving Jimscaline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a conformationally-restricted analog of mescaline. Its primary mechanism of action is as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors. The (R)-enantiomer is the more active form, with a binding affinity (Ki) of 69 nM for the human 5-HT2A receptor.[1] Psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor.[2]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is known to be a potent 5-HT2A and 5-HT2C agonist, its complete off-target profile is not fully characterized. Based on data from analogous mescaline derivatives, this compound is expected to have lower affinity for other serotonin receptor subtypes (like 5-HT1A), as well as for adrenergic and dopaminergic receptors. However, at higher concentrations, these interactions could become significant and lead to off-target behavioral effects. Activation of the 5-HT2C receptor, a primary target, may also be considered an "off-target" effect if the behavioral paradigm is intended to isolate 5-HT2A-mediated responses.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Minimizing off-target effects involves careful experimental design, including:
-
Dose-Response Analysis: Use the lowest effective dose of this compound to achieve the desired on-target effect. A comprehensive dose-response curve will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Use of Selective Antagonists: To confirm that a behavioral effect is mediated by the 5-HT2A receptor, pre-treat a cohort of animals with a selective 5-HT2A antagonist (e.g., M100907) before administering this compound. The reversal of the behavioral effect by the antagonist provides strong evidence for on-target action.
-
Control Groups: Always include a vehicle control group to account for any effects of the injection procedure or vehicle.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound can help in designing dosing regimens that maintain plasma and brain concentrations within the desired range.
Q4: What are the expected behavioral effects of 5-HT2C receptor activation?
A4: Activation of 5-HT2C receptors can produce a range of behavioral effects in rodents that may confound the interpretation of 5-HT2A-mediated behaviors. These can include:
-
Hypolocomotion (reduced movement)
-
Anxiogenic-like effects in some paradigms
-
Changes in feeding behavior (hypophagia)[3]
If you observe these behaviors, they may be indicative of significant 5-HT2C receptor engagement.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in the Head-Twitch Response (HTR) assay.
-
Possible Cause: The HTR is a sensitive assay and can be influenced by various factors. Inconsistency could arise from the animal's genetic background, age, or sex. Environmental factors such as lighting, noise, and handling can also play a role.
-
Troubleshooting Steps:
-
Standardize Animal Supply: Use animals from a single, reputable vendor and ensure they are of the same strain, age, and sex.
-
Control Environmental Variables: Conduct experiments at the same time of day to minimize circadian rhythm effects. Ensure consistent lighting and low noise levels in the testing room.
-
Habituation: Allow animals to habituate to the testing room for at least 60 minutes before the experiment.
-
Blinded Observation: The experimenter scoring the head twitches should be blind to the treatment conditions to avoid bias.
-
Dose Verification: Ensure the correct dose of this compound is being administered. Perform a dose-response curve to confirm the expected inverted-U shape of the dose-response relationship for HTR.
-
Problem 2: Observed changes in anxiety-like behavior (e.g., in the Elevated Plus Maze) that are difficult to interpret.
-
Possible Cause: this compound's effect on anxiety is likely complex, with potential opposing effects from 5-HT2A and 5-HT2C receptor activation. Low doses of 5-HT2A agonists can be anxiolytic, while 5-HT2C agonists can be anxiogenic.
-
Troubleshooting Steps:
-
Antagonist Controls: Use selective 5-HT2A and 5-HT2C antagonists to dissect the contribution of each receptor to the observed behavior.
-
Multiple Anxiety Tests: Do not rely on a single assay. Use a battery of tests (e.g., elevated plus maze, open field test, light-dark box) to obtain a more comprehensive assessment of anxiety-like behavior.
-
Analyze Locomotor Activity: Always assess general locomotor activity. A change in open arm exploration could be a secondary effect of hyperactivity or sedation. The total number of arm entries in the elevated plus maze can serve as an internal control for motor effects.
-
Problem 3: this compound produces a different behavioral phenotype than expected based on other 5-HT2A agonists.
-
Possible Cause: this compound's unique chemical structure as a conformationally-restricted analog may lead to a distinct functional selectivity or "biased agonism" at the 5-HT2A receptor, favoring certain downstream signaling pathways over others. This could result in a different behavioral profile compared to more flexible agonists like psilocin or LSD. Additionally, its affinity for the 5-HT2C receptor could be contributing to the overall behavioral effect.
-
Troubleshooting Steps:
-
In Vitro Signaling Assays: If possible, characterize this compound's signaling profile in vitro (e.g., Gq/11 vs. β-arrestin pathways) to understand its functional selectivity.
-
Comprehensive Behavioral Phenotyping: Conduct a broad range of behavioral tests to fully characterize the in vivo effects of this compound. This could include assays for cognition (novel object recognition), social interaction, and sensorimotor gating (prepulse inhibition).
-
Comparative Pharmacology: Directly compare the behavioral effects of this compound with other 5-HT2A agonists (e.g., psilocybin, DOI) in the same experimental setting.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of Mescaline and Related Analogs
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | α1A | α2A | D2 |
| Mescaline | ~5500 | ~9900 | >10000 | >10000 | >10000 | >10000 |
| This compound (R)- | 69 | ND | ND | ND | ND | ND |
| Escaline | ~2100 | ~5700 | >10000 | >10000 | >10000 | >10000 |
| Proscaline | ~1700 | ~4100 | >10000 | >10000 | >10000 | >10000 |
| 2-Bromomescaline | 513 | 379 | 215 | ND | ND | ND |
ND: Not Determined. Data for mescaline and its analogs are compiled from multiple sources and should be considered approximate. This compound's affinity for receptors other than 5-HT2A has not been widely published.
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Habituation: Place mice individually in clear cylindrical observation chambers for 60 minutes to acclimate.
-
Drug Administration:
-
Antagonist Group: Administer the selective 5-HT2A antagonist (e.g., M100907, 1 mg/kg, i.p.) 30 minutes before this compound.
-
Vehicle Group: Administer the vehicle solution.
-
This compound Groups: Administer this compound at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg, i.p.).
-
-
Observation: Immediately after this compound administration, a trained observer, blind to the treatment conditions, counts the number of head twitches for 30 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Data Analysis: Analyze the total number of head twitches using a one-way ANOVA followed by post-hoc tests to compare dose groups and the effect of the antagonist.
Protocol 2: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Animals and Habituation: Use male rats or mice. Habituate the animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound (or vehicle/antagonist + this compound) 20-30 minutes before the test.
-
Procedure: Place the animal in the center of the maze, facing a closed arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Use an automated tracking system or a blind observer to record:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA). The total number of arm entries should also be analyzed as a measure of general locomotor activity.
Protocol 3: Novel Object Recognition (NOR) Test
-
Apparatus: An open field arena.
-
Animals and Habituation: Handle the animals for several days before the test. On day 1, allow each animal to explore the empty arena for 5-10 minutes to habituate.
-
Training (Familiarization Phase): On day 2, place two identical objects in the arena. Allow the animal to explore the objects for 5 minutes.
-
Drug Administration: Administer this compound immediately after the training session to investigate its effects on memory consolidation.
-
Testing (Test Phase): 24 hours after training, place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object (novel and familiar). Exploration is defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Experimental workflow for assessing this compound's behavioral effects.
Caption: Troubleshooting logic for unexpected results in this compound studies.
References
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 2. Antidepressant-like behavioral effects mediated by 5-Hydroxytryptamine(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of 5-HT1A and 5-HT2C receptor agonists on behavioral satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of the novel, selective, 5-HT2C receptor agonist WAY-163909 in rodents - ProQuest [proquest.com]
Validation & Comparative
Validating the 5-HT2A Receptor Selectivity of Jimscaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Jimscaline's 5-HT2A receptor selectivity and functional profile against other key reference compounds. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of this compound as a tool for 5-HT2A receptor research.
Introduction to this compound
This compound (C-(4,5,6-trimethoxyindan-1-yl)methanamine) is a conformationally-restricted analog of the classic psychedelic, mescaline. Developed by a team led by David E. Nichols at Purdue University in 2006, it was designed based on a homology model of the 5-HT2A receptor.[1] This structural constraint was intended to explore the bioactive conformation of phenethylamine hallucinogens. Initial reports identified this compound as a potent agonist at both the 5-HT2A and 5-HT2C receptors, with the (R)-enantiomer being the more active form.[2]
Comparative Analysis of Receptor Binding Affinity
To assess the selectivity of a ligand, it is crucial to compare its binding affinity across a range of relevant receptors. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.
Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Comparator Psychedelics
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | 5-HT2B |
| (R)-Jimscaline | 69[2] | Potent Agonist (exact Ki not available in searched literature) | Data not available | Data not available |
| Mescaline | 9,400[3] | 9,900[4] | 6,700 | >20,000 (EC50) |
| LSD | 1.5 (KD) | Data not available | Data not available | Data not available |
| TCB-2 | 0.75 (human) | Data not available | Data not available | Data not available |
Based on the available data, (R)-Jimscaline displays a significantly higher affinity for the 5-HT2A receptor compared to its parent compound, mescaline. However, its characterization as a potent agonist at the 5-HT2C receptor suggests a lack of high selectivity between these two subtypes. In contrast, TCB-2, another conformationally restricted phenethylamine, exhibits very high affinity for the 5-HT2A receptor.
Functional Selectivity at the 5-HT2A Receptor
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. The 5-HT2A receptor is known to signal primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IP) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. Additionally, it can signal through β-arrestin pathways, which are involved in receptor desensitization and can also initiate their own signaling cascades.
A key aspect of validating a 5-HT2A receptor tool compound is to determine its bias, or lack thereof, towards these pathways. This is typically quantified by comparing the potency (EC50) and efficacy (Emax) of the compound in assays measuring Gq/11 activation (e.g., calcium flux or IP1 accumulation) and β-arrestin recruitment.
Table 2: Functional Activity (EC50, nM and Emax, %) at the 5-HT2A Receptor
| Compound | Gq/11 Pathway (Calcium Flux/IP Accumulation) | β-Arrestin Pathway |
| EC50 (nM) | Emax (%) | |
| (R)-Jimscaline | Data not available | Data not available |
| Mescaline | ~10,000 | Data not available |
| TCB-2 | 36 (IP3 accumulation) | Data not available |
| DOI | Data available, shows functional selectivity | Data available, shows functional selectivity |
Note: Quantitative data on the functional selectivity of this compound for the Gq/11 versus β-arrestin pathways at the 5-HT2A receptor was not available in the searched literature. The original papers by McLean et al. suggest that related compounds exhibit functional selectivity, with a preference for the phosphoinositide pathway over arachidonic acid release.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathways and a typical experimental workflow for validating receptor selectivity.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor and other receptors of interest.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor (or other target receptors).
-
Radioligand specific for the receptor of interest (e.g., [³H]ketanserin for 5-HT2A).
-
This compound and other competing ligands at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled ligand (this compound or comparator).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
Data are analyzed using non-linear regression to determine the IC50 (concentration of ligand that inhibits 50% of radioligand binding), which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay (for Gq/11 Pathway Activation)
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating the Gq/11 signaling pathway downstream of the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other agonists at various concentrations.
-
A fluorescent plate reader capable of kinetic reads.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare a dilution series of this compound and comparator agonists.
-
Using the fluorescent plate reader, establish a baseline fluorescence reading for each well.
-
Add the different concentrations of agonists to the wells and immediately begin recording the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the response for each concentration.
-
Data are plotted as response versus log[agonist concentration] and fitted with a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in inducing the recruitment of β-arrestin to the 5-HT2A receptor.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin cell line from DiscoveRx, which uses enzyme fragment complementation).
-
The appropriate substrate for the detection system.
-
This compound and other agonists at various concentrations.
-
A luminometer.
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add varying concentrations of this compound or comparator agonists to the wells.
-
Incubate the plate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
After a further incubation period, measure the luminescence signal using a plate reader.
-
The luminescence signal is proportional to the amount of β-arrestin recruitment.
-
Data are analyzed by plotting the signal against the log[agonist concentration] and fitting to a dose-response curve to obtain EC50 and Emax values.
Conclusion
This compound is a potent 5-HT2A receptor agonist with significantly higher affinity than its parent compound, mescaline. However, the available data suggests it is not highly selective over the 5-HT2C receptor. A complete validation of its utility as a selective 5-HT2A receptor tool requires a more comprehensive binding profile across a wider range of serotonin and other neurotransmitter receptors.
Furthermore, while related conformationally restricted analogs have shown functional selectivity, quantitative data on this compound's bias towards the Gq/11 versus the β-arrestin signaling pathway is currently lacking in the accessible literature. Researchers and drug development professionals should consider these limitations when designing experiments and interpreting results obtained using this compound. Further characterization of its full pharmacological profile is warranted to fully establish its role as a selective 5-HT2A receptor probe.
References
- 1. C-(4,5,6-trimethoxyindan-1-yl)methanamine: a mescaline analogue designed using a homology model of the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Jimscaline and mescaline potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency of Jimscaline and mescaline, focusing on their interaction with the 5-HT2A receptor, a key target for psychedelic compounds. The information presented is supported by experimental data to facilitate objective comparison and further research.
Quantitative Potency Comparison
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and mescaline at the human 5-HT2A serotonin receptor. Lower values indicate higher potency.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | Human 5-HT2A | Ki | 69[1][2][3] |
| Mescaline | Human 5-HT2A | Ki | ~6,300 - 9,400[4] |
| Mescaline | Human 5-HT2A | EC50 | ~10,000[5] |
Note: The Ki value for mescaline is reported to be in the low micromolar range. The EC50 value represents the concentration required to elicit a half-maximal response in functional assays.
Experimental Protocols
In Vitro 5-HT2A Receptor Binding Assay
This protocol outlines the methodology for determining the binding affinity (Ki) of a compound for the 5-HT2A receptor.
Objective: To measure the ability of a test compound (e.g., this compound, mescaline) to displace a known radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.
-
Non-specific Binding Ligand: Mianserin or methysergide to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and mescaline dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter for measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the CHO-K1 cells expressing the 5-HT2A receptor in an ice-cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]ketanserin) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Drug Substitution Study
This protocol describes the general methodology for assessing the psychoactive effects of a test compound by determining if it can substitute for a known hallucinogen in trained animals.
Objective: To determine if a test compound produces discriminative stimulus effects similar to a known psychedelic drug (e.g., DOM or LSD) in rats.
Animals: Male Sprague-Dawley rats are commonly used.
Apparatus: Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.
Procedure:
-
Training Phase:
-
Rats are trained to press one lever after receiving an injection of a known hallucinogen (e.g., 2,5-dimethoxy-4-methylamphetamine - DOM) to receive a food reward.
-
On alternate days, they are trained to press a different lever after receiving a saline injection to receive a food reward.
-
This training continues until the rats reliably press the correct lever based on the substance they received.
-
-
Testing Phase:
-
Once trained, the rats are administered a dose of the test compound (e.g., this compound).
-
The rat is then placed in the operant chamber, and the lever it chooses to press is recorded.
-
A "full substitution" occurs if the rat predominantly presses the lever associated with the training drug, indicating that the test compound produces similar subjective effects.
-
The potency of the test compound is determined by the dose required to produce full substitution.
-
Signaling Pathway
Both this compound and mescaline exert their primary effects by acting as agonists at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates an intracellular signaling cascade.
The binding of the agonist (this compound or mescaline) to the 5-HT2A receptor activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). These messengers lead to downstream cellular effects, including the release of intracellular calcium and the activation of protein kinase C, ultimately resulting in the psychoactive effects of the compounds.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Mescaline - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Receptor Binding Affinities: Jimscaline vs. LSD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two psychoactive compounds: Jimscaline, a conformationally-restricted phenethylamine, and Lysergic Acid Diethylamide (LSD), a well-characterized ergoline. This objective analysis, supported by experimental data, aims to elucidate the pharmacological similarities and differences between these molecules, with a focus on their interactions with key serotonin and dopamine receptors implicated in their psychoactive effects.
Receptor Binding Affinity Profile
The following table summarizes the in vitro binding affinities (Ki, nM) of (R)-Jimscaline and LSD for a range of relevant G-protein coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity.
| Receptor Subtype | (R)-Jimscaline Ki (nM) | LSD Ki (nM) |
| Serotonin Receptors | ||
| 5-HT2A | 69[1] | 1.1 - 2.9 |
| 5-HT2C | Potent Agonist (Specific Ki not available)[1] | 23 |
| 5-HT1A | Data not available | 1.1 |
| 5-HT2B | Data not available | 4.9 |
| 5-HT5A | Data not available | 9 (in cloned rat tissues) |
| 5-HT6 | Data not available | 2.3 |
| Dopamine Receptors | ||
| D2 | Data not available | 270.3[2] |
Note: The provided Ki value for this compound is for its more active (R)-enantiomer.[1] Data for a comprehensive panel of receptors for this compound is limited in the public domain.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities for compounds like this compound and LSD is predominantly conducted using competitive radioligand binding assays.[3] This technique quantifies the ability of a test compound (the "competitor," e.g., this compound or LSD) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Generalized Experimental Workflow:
A generalized workflow for a competitive radioligand binding assay is depicted below.
Key Methodological Steps:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate undergoes differential centrifugation to isolate the cell membranes, which contain the receptors.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Competitive Binding Incubation:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or LSD) are added to compete for binding to the receptor.
-
The mixture is incubated at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined.
-
The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways
The psychoactive effects of both this compound and LSD are primarily mediated through their agonistic activity at the serotonin 2A (5-HT2A) receptor. Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
In addition to the canonical Gq/11 pathway, 5-HT2A receptor activation can also engage β-arrestin signaling pathways. The relative activation of these different pathways, a phenomenon known as functional selectivity or biased agonism, can significantly influence the overall pharmacological profile of a ligand. It has been suggested that the hallucinogenic effects of psychedelics are predominantly linked to the Gq-PLC pathway.
This compound Signaling at the 5-HT2A Receptor
As a potent 5-HT2A agonist, this compound is expected to activate the Gq/11 signaling cascade. The degree to which it may also engage β-arrestin pathways has not been extensively characterized in publicly available literature.
LSD Signaling at the 5-HT2A Receptor
LSD is a well-established 5-HT2A agonist that activates the Gq/11 pathway. Furthermore, studies have indicated that LSD exhibits functional selectivity, acting as a biased agonist that also engages the β-arrestin pathway. This dual signaling capability may contribute to the complex pharmacological effects of LSD.
References
A Comparative In Vivo Behavioral Analysis: Jimscaline vs. 2C-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo behavioral profiles of two phenethylamine psychedelics: Jimscaline and 2C-B (4-bromo-2,5-dimethoxyphenethylamine). The information presented is collated from available preclinical research to aid in understanding their distinct pharmacological characteristics.
Introduction
This compound, a conformationally-restricted analog of mescaline, and the widely recognized synthetic compound 2C-B, both elicit psychedelic effects primarily through their interaction with the serotonin 2A (5-HT2A) receptor. While both are agonists at 5-HT2A and 5-HT2C receptors, their structural differences lead to distinct in vivo behavioral profiles. This compound is noted to be approximately three times more potent than mescaline in drug-substitution experiments in animal models[1][2]. 2C-B is known for producing a spectrum of effects including psychedelic, mild stimulant, and entactogenic-like experiences[3]. This guide synthesizes available quantitative data from key behavioral assays to highlight their differences.
Quantitative Behavioral Data
The following tables summarize the available quantitative data from head-twitch response (HTR), drug discrimination, and locomotor activity studies. It is important to note that direct comparative studies between this compound and 2C-B are limited; therefore, some data is contextualized through comparisons with mescaline.
| Compound | HTR ED50 (Mice) | Notes |
| This compound | Data not available. Estimated to be more potent than mescaline. | This compound is approximately 3-fold more potent than mescaline in drug discrimination studies, suggesting a potentially lower HTR ED50. |
| 2C-B | Not consistently reported. | Induces HTR, but reportedly to a lesser extent than other phenethylamines, making a definitive ED50 value elusive in much of the literature[4][5]. |
| Mescaline | 6.51 mg/kg (26.3 µmol/kg) | Provided as a reference for estimating this compound's potency. |
| Compound | Drug Discrimination ED50 (Rats) | Training Drug | Notes |
| This compound | ~3x more potent than mescaline | Mescaline | Direct ED50 value not available, but potency is relative to mescaline. |
| 2C-B | Data not available. | - | - |
| Mescaline | Data not available. | - | - |
| Compound | Locomotor Activity (Rodents) | Dosing Effects |
| This compound | Data not available. | - |
| 2C-B | Biphasic effect in rats. | Low doses induce inhibition of locomotor activity, while higher doses lead to excitatory effects. |
| Mescaline | Inhibitory at low doses, biphasic at high doses in rats. | Low doses of mescaline have been shown to produce inhibitory effects on locomotion, with a biphasic effect observed at the highest doses tested. |
Experimental Protocols
Head-Twitch Response (HTR) Assay
The head-twitch response is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2A receptor activation and is used to screen for hallucinogenic potential.
Apparatus:
-
A standard rodent observation chamber (e.g., a clear cylindrical container).
-
A magnetometer-based system can be used for automated detection, which involves attaching a small magnet to the mouse's head and placing the chamber within a detector coil.
Procedure:
-
Animals (typically C57BL/6J mice) are habituated to the testing room.
-
The test compound (this compound, 2C-B, or vehicle) is administered, usually via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
The animal is immediately placed into the observation chamber.
-
Head twitches are counted for a defined period, typically 30-60 minutes.
-
Data is expressed as the total number of head twitches or as a time course of the response. The ED50, the dose that produces 50% of the maximal response, is calculated from the dose-response curve.
Drug Discrimination Assay
This paradigm assesses the interoceptive (subjective) effects of a drug, where an animal is trained to recognize the effects of a specific drug and respond accordingly to receive a reward.
Apparatus:
-
A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.
Procedure:
-
Training Phase:
-
Animals (typically rats) are trained to press one lever after receiving an injection of the training drug (e.g., mescaline) and a second lever after receiving a vehicle injection.
-
Correct lever presses are rewarded with a food pellet.
-
Training continues until the animals reliably press the correct lever.
-
-
Testing Phase:
-
After training, animals are administered a test drug (e.g., this compound or 2C-B) at various doses.
-
The percentage of responses on the drug-appropriate lever is measured.
-
Full substitution occurs when the animal predominantly presses the drug-paired lever, indicating that the test drug has similar subjective effects to the training drug.
-
The ED50 is the dose of the test drug that produces 50% responding on the drug-appropriate lever.
-
Locomotor Activity Assessment
This test measures spontaneous motor activity in an open field and can indicate stimulant or depressant effects of a compound.
Apparatus:
-
An open-field arena, which is a square or circular enclosure with sensors (e.g., infrared beams) to track the animal's movement. A video tracking system can also be used.
Procedure:
-
Animals (typically mice or rats) are habituated to the testing room.
-
The test compound or vehicle is administered.
-
The animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).
-
Parameters measured include total distance traveled, time spent moving, and entries into different zones of the arena (e.g., center vs. periphery).
Signaling Pathways
Both this compound and 2C-B are agonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The psychedelic effects of these compounds are primarily mediated through the Gq/11 signaling pathway.
Conclusion
The available in vivo data suggests that this compound is a more potent 5-HT2A agonist than mescaline, and likely more potent than 2C-B, though direct comparative studies are needed for confirmation. 2C-B exhibits a more complex behavioral profile, with dose-dependent effects on locomotor activity and a less robust induction of the head-twitch response compared to other classic psychedelics. The lack of comprehensive in vivo behavioral data for this compound highlights an area for future research to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a summary of the current understanding and a foundation for further investigation into the nuanced behavioral differences between these two psychedelic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Cumulative alterations in rat behavior during continuous administration of LSD or mescaline: absence of tolerance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Functional Selectivity of Jimscaline and TCB-2 at the Serotonin 5-HT2A Receptor
For Immediate Release
This guide provides a detailed comparison of the functional selectivity of two potent psychedelic compounds, Jimscaline and TCB-2, at the serotonin 5-HT2A receptor (5-HT2AR). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacological differences between these two molecules. The information presented herein is based on available experimental data and aims to provide an objective comparison to inform future research and development.
Introduction
This compound and TCB-2 are both potent agonists of the 5-HT2A receptor, a key target for psychedelic drugs and a receptor implicated in a variety of neuropsychiatric conditions. This compound is a conformationally restricted analog of mescaline, while TCB-2 is a conformationally restricted derivative of the phenethylamine 2C-B.[1] Their structural constraints lead to distinct pharmacological profiles, particularly in their ability to preferentially activate specific downstream signaling pathways, a phenomenon known as functional selectivity or biased agonism. Understanding these differences is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Receptor Binding Affinity
Both this compound and TCB-2 exhibit high affinity for the human 5-HT2A receptor. However, TCB-2 demonstrates significantly higher affinity compared to this compound.
| Compound | Receptor | Ligand | Ki (nM) |
| This compound | Human 5-HT2A | [3H]ketanserin | 69 |
| TCB-2 | Human 5-HT2A | [3H]ketanserin | 0.26 |
Table 1: Receptor Binding Affinities of this compound and TCB-2 at the Human 5-HT2A Receptor. Ki denotes the inhibition constant, with a lower value indicating higher binding affinity.
Functional Selectivity: Gq/11 vs. β-Arrestin Signaling
The 5-HT2A receptor primarily signals through two major pathways: the Gq/11 protein-dependent pathway, leading to the production of inositol phosphates (IP) and subsequent calcium mobilization, and the β-arrestin pathway, which is involved in receptor desensitization and can also initiate distinct signaling cascades. The preferential activation of one pathway over the other by a ligand is a key aspect of its functional selectivity.
Quantitative functional selectivity data for this compound, specifically its EC50 and Emax values for Gq/11 and β-arrestin pathway activation, are not available in the currently published literature.
| Compound | Pathway | Assay | EC50 (nM) | Emax (% of 5-HT) |
| TCB-2 | Gq/11 (IP3 Accumulation) | NIH3T3 cells expressing rat 5-HT2A receptors | 36[2] | Not Reported |
| Gq/11 (Calcium Flux) | HEK293T cells transfected with 5-HT2A | 5.9[3] | Not Reported | |
| β-Arrestin Recruitment | PRESTO-TANGO assay | 3700[4] | Not Reported | |
| This compound | Gq/11 (IP1 Accumulation/Calcium Flux) | - | Data Not Available | Data Not Available |
| β-Arrestin Recruitment | - | Data Not Available | Data Not Available |
Table 2: Functional Activity of TCB-2 and this compound at the 5-HT2A Receptor. EC50 represents the half-maximal effective concentration, and Emax indicates the maximum response compared to the endogenous ligand serotonin (5-HT).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by 5-HT2A receptor agonists and a typical experimental workflow for assessing functional selectivity.
Figure 1: Simplified signaling pathways of the 5-HT2A receptor.
Figure 2: A generalized experimental workflow for assessing functional selectivity.
Experimental Protocols
Calcium Flux Assay (for Gq/11 Pathway Activation)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway by a 5-HT2A receptor agonist.
-
Cell Culture: HEK293T cells are transiently or stably transfected with a plasmid encoding the human 5-HT2A receptor. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-590™ AM) in a buffered salt solution for a specified time at 37°C, according to the manufacturer's instructions.
-
Compound Addition: The dye solution is removed, and cells are washed with the buffer. A baseline fluorescence reading is taken. The test compound (this compound or TCB-2) at various concentrations is then added to the wells.
-
Signal Detection: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. The peak fluorescence response is typically used for analysis.
-
Data Analysis: The fluorescence data is normalized to the baseline and expressed as a percentage of the maximal response to a reference agonist (e.g., 5-HT). Dose-response curves are generated using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor.
-
Cell Line: A stable cell line co-expressing the 5-HT2A receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.
-
Cell Plating: Cells are seeded into 96-well or 384-well white, solid-bottom plates and incubated overnight.
-
Compound Addition: The test compound (this compound or TCB-2) at various concentrations is added to the wells, and the plates are incubated for a specified period (e.g., 90 minutes) at 37°C.
-
Signal Detection: A detection reagent containing the enzyme substrate is added to the wells. The plate is incubated at room temperature to allow for the enzymatic reaction to occur. The resulting chemiluminescent signal is measured using a luminometer. The signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The luminescent data is normalized and expressed as a percentage of the maximal response to a reference agonist. Dose-response curves are plotted to determine the EC₅₀ and Eₘₐₓ values.
Comparison and Conclusion
Based on the available data, TCB-2 is a significantly more potent agonist at the 5-HT2A receptor than this compound, as evidenced by its much lower Ki value. Functionally, TCB-2 demonstrates a clear bias towards the Gq/11 signaling pathway, potently stimulating calcium mobilization and IP3 accumulation. The high EC₅₀ value for β-arrestin recruitment from the study on its photoswitchable analog suggests that TCB-2 is a weak recruiter of β-arrestin.
Due to the lack of quantitative functional data for this compound, a direct comparison of its signaling bias with TCB-2 is not possible at this time. As a conformationally restricted analog of mescaline, it is plausible that this compound also primarily signals through the Gq/11 pathway, but further experimental investigation is required to confirm this and to quantify its potential for β-arrestin recruitment.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Tolerance Between Jimscaline and Psilocybin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-tolerance between jimscaline, a potent mescaline analog, and psilocybin, a classic psychedelic prodrug. While direct experimental studies on cross-tolerance between these specific compounds are not available in the current scientific literature, a strong theoretical basis for such an interaction exists due to their shared primary mechanism of action. This document outlines their convergent signaling pathways, proposes a detailed experimental protocol for investigating cross-tolerance, and presents the expected data in a structured format to guide future research.
Introduction to Tolerance and Cross-Tolerance in Psychedelics
Psychedelic compounds that act as agonists at the serotonin 2A receptor (5-HT2A) are known to induce rapid tachyphylaxis, or tolerance, with repeated administration. This phenomenon is primarily attributed to the downregulation and desensitization of 5-HT2A receptors. Cross-tolerance occurs when the administration of one psychedelic compound confers tolerance to another, often due to a shared pharmacological target. Given that both this compound and the active metabolite of psilocybin, psilocin, are potent 5-HT2A receptor agonists, it is highly probable that they would exhibit significant cross-tolerance.
Comparative Pharmacology of this compound and Psilocybin
| Feature | This compound | Psilocybin (Active Metabolite: Psilocin) |
| Chemical Class | Phenethylamine | Tryptamine |
| Primary Target | 5-HT2A and 5-HT2C Receptor Agonist[1][2] | 5-HT2A, 5-HT2C, and 5-HT1A Receptor Agonist[3] |
| Potency | Approximately three times the potency of mescaline[1][2]. | Potency is dose-dependent, with psychoactive effects in humans beginning at doses around 3-5 mg of psilocybin. |
| Mechanism of Action | Acts as a potent agonist at the 5-HT2A receptor, initiating downstream signaling cascades. | Psilocybin is a prodrug that is dephosphorylated to the active compound psilocin. Psilocin is a potent 5-HT2A receptor agonist. |
Signaling Pathways
The primary mechanism through which both this compound and psilocin are thought to exert their psychedelic effects is through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.
Proposed Experimental Protocol for Cross-Tolerance Study
This protocol is a hypothetical design based on established methods for assessing psychedelic cross-tolerance in rodents, primarily utilizing the head-twitch response (HTR) as a behavioral proxy for 5-HT2A receptor activation.
Objective: To determine if chronic administration of this compound induces tolerance to the acute effects of psilocybin, and vice versa.
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
Experimental Groups:
-
Group 1 (Saline-Psilocybin): Control group receiving daily saline injections, challenged with psilocybin.
-
Group 2 (this compound-Psilocybin): Experimental group receiving daily this compound injections, challenged with psilocybin.
-
Group 3 (Saline-Jimscaline): Control group receiving daily saline injections, challenged with this compound.
-
Group 4 (Psilocybin-Jimscaline): Experimental group receiving daily psilocybin injections, challenged with this compound.
Procedure:
-
Acclimation: House mice in the experimental room for at least 3 days prior to the start of the experiment.
-
Chronic Dosing Phase (Days 1-7):
-
Administer either saline, this compound (e.g., 1 mg/kg, intraperitoneally), or psilocybin (e.g., 1 mg/kg, intraperitoneally) to the respective groups once daily for 7 consecutive days. The exact doses should be predetermined in dose-response studies to elicit a robust HTR.
-
-
Washout Period (Days 8-9): No injections are administered to allow for the acute effects of the last dose to dissipate.
-
Challenge Phase (Day 10):
-
Administer a challenge dose of either psilocybin or this compound to the appropriate groups.
-
Immediately following the challenge injection, place mice in individual observation chambers.
-
Record the number of head-twitches for 30 minutes using a validated automated system or by trained observers blinded to the experimental conditions.
-
Expected Data and Interpretation
The results of this proposed study would likely demonstrate significant cross-tolerance. The quantitative data would be summarized as follows:
Table 1: Head-Twitch Response (HTR) Following Psilocybin Challenge
| Chronic Treatment (Days 1-7) | Challenge Drug (Day 10) | Mean HTR ± SEM (n=10) | % Reduction in HTR vs. Control |
| Saline | Psilocybin | Expected: ~50 ± 5 | N/A |
| This compound | Psilocybin | Expected: ~10 ± 2 | Expected: ~80% |
Table 2: Head-Twitch Response (HTR) Following this compound Challenge
| Chronic Treatment (Days 1-7) | Challenge Drug (Day 10) | Mean HTR ± SEM (n=10) | % Reduction in HTR vs. Control |
| Saline | This compound | Expected: ~60 ± 6 | N/A |
| Psilocybin | This compound | Expected: ~12 ± 3 | Expected: ~80% |
A significant reduction in the mean HTR in the groups pre-treated with the alternate psychedelic would indicate cross-tolerance. The magnitude of this reduction would quantify the degree of cross-tolerance.
Conclusion and Future Directions
Based on their shared agonism at the 5-HT2A receptor, a high degree of cross-tolerance between this compound and psilocybin is anticipated. The experimental protocol outlined in this guide provides a framework for empirically testing this hypothesis. Future research should also investigate the molecular mechanisms underlying this tolerance, such as the degree of 5-HT2A receptor downregulation and desensitization following chronic administration of each compound. Understanding the nuances of tolerance and cross-tolerance is critical for the development of psychedelic-based therapeutics, particularly concerning dosing schedules and the potential for switching between different compounds in a clinical setting.
References
A Comparative Analysis of (R)-Jimscaline and Racemic Jimscaline Efficacy at the 5-HT2A Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacological efficacy of the resolved (R)-enantiomer of Jimscaline versus its racemic mixture. The data presented herein is crucial for understanding the stereospecific interactions of this potent 5-HT2A receptor agonist.
This compound, a conformationally-restricted analog of mescaline, has emerged as a significant tool in neuroscience research due to its potent agonism at serotonin 5-HT2A and 5-HT2C receptors.[1][2] As with many chiral molecules, the biological activity of this compound is stereospecific. This guide synthesizes available experimental data to objectively compare the efficacy of (R)-Jimscaline to its racemic form.
Data Presentation: In Vitro Efficacy at the 5-HT2A Receptor
The following tables summarize the key in vitro pharmacological parameters of (R)-Jimscaline and racemic this compound at the rat 5-HT2A receptor. The data clearly indicates that the (R)-enantiomer is the more potent and efficacious form.
Table 1: Radioligand Binding Affinity
| Compound | 5-HT2A Receptor Binding Affinity (Ki, nM) |
| (R)-Jimscaline | 69 ± 6[3] |
| Racemic this compound | 130 ± 20[3] |
| (S)-Jimscaline | 1120 ± 180[3] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (Phosphoinositide Hydrolysis)
| Compound | 5-HT2A Receptor Potency (EC50, nM) | 5-HT2A Receptor Efficacy (% of 5-HT max stimulation) |
| (R)-Jimscaline | 3200 ± 400 | 88 ± 1 |
| Racemic this compound | 6100 ± 740 | 83 ± 4 |
| (S)-Jimscaline | >50000 | 59 ± 4 |
Lower EC50 values indicate higher potency. Efficacy is expressed relative to the maximum response induced by serotonin (5-HT).
Experimental Protocols
The data presented in this guide is based on the following experimental methodologies, as described in the primary literature.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This assay determines the binding affinity of a compound to the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Cloned rat 5-HT2A receptors expressed in a suitable cell line.
-
Radioligand: (±)-[125I]DOI was used as the radioligand.
-
Procedure:
-
Cell membranes expressing the 5-HT2A receptor are prepared.
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound ((R)-Jimscaline or racemic this compound).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay for 5-HT2A Receptor Functional Activity
This functional assay measures the ability of a compound to activate the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway, leading to the hydrolysis of phosphoinositides and the production of inositol phosphates (IPs).
-
Cell Line: A suitable cell line expressing the rat 5-HT2A receptor is used.
-
Procedure:
-
Cells are cultured and labeled overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
The cells are then washed and incubated with varying concentrations of the test compound ((R)-Jimscaline or racemic this compound).
-
The reaction is stopped, and the total inositol phosphates are extracted.
-
The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.
-
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal response (Emax) is expressed as a percentage of the maximal stimulation induced by a saturating concentration of the natural ligand, 5-HT.
Visualizations
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by 5-HT2A receptor agonists like this compound.
Caption: 5-HT2A receptor signaling cascade.
Experimental Workflow for Efficacy Comparison
The diagram below outlines the key steps in the synthesis, resolution, and in vitro evaluation of (R)-Jimscaline and racemic this compound.
Caption: Workflow for comparing this compound efficacy.
References
Comparative Pharmacology of Jimscaline and Novel Psychedelic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Jimscaline and other novel psychedelic compounds. The information is supported by experimental data to facilitate informed research and development decisions.
This publication delves into the molecular and behavioral pharmacology of this compound, a conformationally-restricted analog of mescaline, and compares it with a range of novel phenethylamine-based psychedelic compounds. The data presented herein are intended to serve as a valuable resource for understanding the structure-activity relationships, receptor interaction profiles, and functional characteristics of these psychoactive substances.
In Vitro Pharmacology: Receptor Binding and Functional Activity
The primary molecular target for classic and novel serotonergic psychedelics is the serotonin 2A (5-HT2A) receptor. The affinity of a compound for this receptor, typically expressed as the inhibition constant (Ki), is a key indicator of its potential potency. Furthermore, the functional activity of a compound, defined by its potency (EC50) and efficacy (Emax) in activating downstream signaling pathways upon receptor binding, provides crucial insights into its pharmacological profile.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and a selection of novel psychedelic compounds for the human 5-HT2A and 5-HT2C receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| (R)-Jimscaline | 69 | Data not available | [1] |
| Mescaline | ~5000 | ~9900 | [2][3] |
| Escaline | 1100 | 2200 | [2][3] |
| Proscaline | 640 | 1800 | |
| 25B-NBOMe | 0.27 | 1.3 | |
| 25C-NBOMe | 0.14 | 0.76 | |
| 25I-NBOMe | 0.044 | 0.42 | |
| 25N-NBOMe | 0.55 | 6.9 |
Functional Activity at the 5-HT2A Receptor
Functional assays, such as calcium flux and β-arrestin recruitment assays, are employed to determine whether a compound acts as an agonist, antagonist, or biased agonist at the 5-HT2A receptor. The following table presents the functional potency (EC50) and efficacy (Emax) for several novel psychedelic compounds.
| Compound | Assay | EC50 (nM) | Emax (% of 5-HT) | Reference |
| Mescaline | Calcium Flux | 1800 | 88% | |
| Escaline | Calcium Flux | 430 | 92% | |
| Proscaline | Calcium Flux | 280 | 93% | |
| 25B-NBOMe | IP Accumulation | 0.13 | 110% | |
| 25C-NBOMe | IP Accumulation | 0.09 | 105% | |
| 25I-NBOMe | IP Accumulation | 0.06 | 115% | |
| 25N-NBOMe | Calcium Flux | 0.32 | 94% |
Note: Data for this compound's functional activity (EC50/Emax) was not available in the reviewed literature.
In Vivo Pharmacology: Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is widely used to assess the in vivo potency of potential psychedelic compounds. The effective dose required to produce 50% of the maximal response (ED50) is a key metric.
| Compound | HTR ED50 (mg/kg) | HTR ED50 (µmol/kg) | Reference |
| Mescaline | 6.51 | 26.3 | |
| Escaline | 2.78 | 11.2 | |
| Proscaline | 2.22 | 8.09 | |
| TMA | 3.03 | 13.6 | |
| TMA-2 | 2.92 | 12.4 | |
| 25N-NBOMe | 0.11 | 0.29 |
Note: In vivo HTR data for this compound was not available in the reviewed literature. However, drug discrimination studies indicate that (R)-Jimscaline is approximately three times more potent than mescaline.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the pharmacological characterization of psychedelic compounds.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin or [¹²⁵I]DOI.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates.
-
Scintillation Fluid and Counter.
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Assay Incubation: In each well of the 96-well plate, combine:
-
Cell membranes (typically 10-50 µg of protein).
-
Radioligand at a concentration near its Kd value.
-
Varying concentrations of the test compound or vehicle control.
-
Assay buffer to reach the final incubation volume.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (counts in the presence of the high concentration of antagonist) from all other measurements to determine specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Flux Functional Assay
This assay measures the ability of a compound to activate the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.
Materials:
-
Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
-
Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compounds at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of the test compound to generate a dose-response curve.
-
Use non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect relative to a reference agonist like serotonin).
-
β-Arrestin Recruitment Assay (Tango™ Assay)
This protocol describes a method to measure the recruitment of β-arrestin to the 5-HT2A receptor upon agonist binding.
Materials:
-
Tango™ GPCR-bla U2OS Cell Line: A cell line engineered to express the 5-HT2A receptor fused to a transcription factor, and a β-arrestin-protease fusion protein. The cells also contain a β-lactamase reporter gene.
-
Culture and Assay Media: As specified by the manufacturer.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
LiveBLAzer™-FRET B/G Substrate: A fluorescent substrate for β-lactamase.
-
Fluorescence Plate Reader: Capable of measuring fluorescence at two wavelengths (e.g., 460 nm and 530 nm for the coumarin and fluorescein moieties of the substrate, respectively).
Procedure:
-
Cell Plating: Seed the Tango™ cells into assay plates.
-
Compound Addition: Add the test compounds at various concentrations to the cells and incubate for a specified period (e.g., 5 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, and reporter gene expression.
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G substrate to the cells and incubate at room temperature in the dark for approximately 2 hours.
-
Fluorescence Measurement: Measure the fluorescence emission at both 460 nm and 530 nm.
-
Data Analysis:
-
Calculate the ratio of the fluorescence at 460 nm to that at 530 nm. An increase in this ratio indicates β-lactamase activity and, consequently, β-arrestin recruitment.
-
Plot the emission ratio against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 and Emax values for β-arrestin recruitment.
-
Head-Twitch Response (HTR) in Mice
This in vivo assay is used to assess the 5-HT2A receptor-mediated effects of psychedelic compounds.
Materials:
-
Animals: Male C57BL/6J mice are commonly used.
-
Test Compounds: Compounds dissolved in an appropriate vehicle.
-
Observation Chambers: Clear cylindrical chambers for observing the animals.
-
Video Recording Equipment (optional but recommended): For accurate and unbiased counting of head twitches.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and observation chambers before the experiment.
-
Compound Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Observation Period: Immediately after injection, place the mouse in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
HTR Counting: A trained observer, blind to the experimental conditions, counts the number of rapid, side-to-side head movements. A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory behavior.
-
Data Analysis:
-
Sum the number of head twitches for each animal over the observation period.
-
Plot the mean number of head twitches against the dose of the test compound to generate a dose-response curve.
-
Use non-linear regression to calculate the ED50, the dose that produces 50% of the maximal head-twitch response.
-
References
Safety Operating Guide
Proper Disposal of Jimscaline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Jimscaline, a potent psychoactive research compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As a structural analog of mescaline, this compound should be handled with the same precautions as other hazardous psychoactive substances.
Pre-Disposal Safety Assessment
Before initiating any disposal procedures, a thorough safety assessment is mandatory. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.
Waste Characterization and Segregation
This compound waste must be classified as hazardous chemical waste. It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental reactions and ensure proper disposal.
Do not mix this compound waste with:
-
General laboratory trash
-
Biohazardous waste
-
Radioactive waste
-
Incompatible chemicals (e.g., strong oxidizing agents)
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the procedure for accumulating and preparing this compound waste for pickup.
Step 1: Waste Collection
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste: this compound."
-
Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and shatter-resistant container (e.g., a coated glass bottle or a high-density polyethylene container). The first rinse of any glassware that contained this compound must also be collected as hazardous waste.[1]
Step 2: Waste Container Labeling
All hazardous waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "C-(4,5,6-trimethoxyindan-1-yl)methanamine"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory contact information
Step 3: Waste Storage
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or direct sunlight.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[1][2]
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in storage for a designated period (typically not to exceed one year), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.[1]
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Glassware and Non-porous Surfaces: Triple rinse with a suitable solvent (e.g., ethanol or acetone), collecting the first rinsate as hazardous waste.[3] Subsequent rinses with soapy water can then be performed.
-
Sensitive Equipment: For equipment that cannot be immersed, wipe down the surfaces with a cloth dampened with a suitable solvent, followed by a clean, damp cloth. The cleaning cloths should be disposed of as solid hazardous waste.
Quantitative Data Summary
The following table summarizes key data for Mescaline hydrochloride, a structural and functional analog of this compound. This information is provided as a reference for assessing the potential hazards of this compound.
| Property | Value | Source |
| Chemical Formula | C13H19NO3 (this compound) | |
| Molar Mass | 237.3 g/mol (this compound) | |
| Acute Toxicity (Oral) | Harmful if swallowed (Mescaline) | Mescaline SDS |
| Disposal Method | Incineration (for pharmaceutical and chemical waste) |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the community. Always consult your institution's specific hazardous waste management plan for additional requirements.
References
Personal protective equipment for handling Jimscaline
Essential Safety and Handling Guide for Jimscaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent derivative of mescaline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the known properties of its parent compound, mescaline, with enhanced precautions due to this compound's higher potency. Adherence to these guidelines is crucial for ensuring laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this substance.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Safety goggles or a face shield | Double nitrile gloves | Fully buttoned lab coat, long pants, and closed-toe shoes | N95 respirator or higher, especially if not handled in a containment hood |
| Dissolving/Diluting | Chemical splash goggles or a face shield | Double nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | If not in a fume hood, a respirator with an organic vapor cartridge is recommended |
| Administering to Animals | Safety glasses with side shields | Nitrile gloves | Lab coat | As determined by risk assessment |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Pre-Handling:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish control measures.
-
Designated Area: All work with this compound must be conducted in a designated, well-ventilated area, such as a certified chemical fume hood.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available within the designated area.
-
Emergency Preparedness: Confirm that a spill kit, eye wash station, and safety shower are accessible and in good working order. All personnel must be familiar with their locations and operation.
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance safety enclosure to prevent inhalation of airborne particles. Use anti-static weighing dishes to minimize dispersal.
-
Dissolving and Transfers: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. All transfers of solutions should be performed using appropriate tools like pipettes or cannulas to minimize the risk of spills.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves and other contaminated disposable items should be placed in a designated hazardous waste container. Reusable PPE should be decontaminated according to established protocols.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.
Disposal Plan
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, pipette tips, and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.
2. Storage of Waste:
-
All hazardous waste containers must be kept sealed when not in use.
-
Store waste in a designated, secure, and well-ventilated area away from incompatible materials.
3. Final Disposal:
-
All waste containing this compound must be disposed of through the institution's hazardous waste management program.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
